5-Bromo-2-(methylthio)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYLVDSPYTKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465421 | |
| Record name | 5-bromo-2-methylsulfanyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51933-78-9 | |
| Record name | 5-bromo-2-methylsulfanyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(methylthio)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
However, to provide valuable insights for researchers, this guide presents a comprehensive overview of closely related and well-documented isomers: 2-Bromo-5-(methylthio)pyridine and 3-Bromo-5-methyl-2-(methylthio)pyridine . The data on these isomers can serve as a strong predictive foundation for understanding the potential characteristics and reactivity of 5-Bromo-2-(methylthio)pyridine. Pyridine derivatives are crucial in biomedical research for developing new therapeutic agents[2].
Core Properties of Brominated Methylthiopyridine Isomers
The physicochemical properties of the key isomers are summarized below, offering a comparative look at their characteristics.
Table 1: Physicochemical Properties
| Property | 2-Bromo-5-(methylthio)pyridine | 3-Bromo-5-methyl-2-(methylthio)pyridine |
| CAS Number | 134872-23-4[3] | 1289049-50-8[4] |
| Molecular Formula | C₆H₆BrNS[3] | C₇H₈BrNS |
| Molecular Weight | 204.09 g/mol [3] | 218.11 g/mol |
| Appearance | Solid[3] | - |
| InChI Key | IFMCOWPTUPYFCT-UHFFFAOYSA-N[3] | - |
| SMILES String | BrC1=CC=C(SC)C=N1[3] | CC1=CC(=C(N=C1)SC)Br |
Table 2: Safety and Handling Information
| Hazard Information | 2-Bromo-5-(methylthio)pyridine |
| Signal Word | Warning[3] |
| Hazard Codes | H302, H315, H319, H335[3] |
| Precautionary Codes | P280, P301+P312+P330, P304+P340+P312, P305+P351+P338, P337+P313[3] |
| Hazard Class | Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[3] |
| Target Organs | Respiratory system[3] |
Synthesis and Experimental Protocols
While a specific protocol for this compound is unavailable, a general synthetic approach can be inferred from related preparations. The synthesis of brominated pyridines often involves the direct bromination of a pyridine precursor or a nucleophilic substitution reaction.
General Synthetic Workflow for Brominated Methylthiopyridines
The following diagram illustrates a plausible synthetic pathway for a brominated methylthiopyridine, starting from a suitable pyridine derivative.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 3. 2-Bromo-5-(methylthio)pyridine DiscoveryCPR 134872-23-4 [sigmaaldrich.com]
- 4. 3-Bromo-5-methyl-2-(methylthio)pyridine | 1289049-50-8 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a methylthio group, offers multiple reactive sites for further functionalization. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with available experimental data and its applications in synthetic chemistry.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for the purification of resulting products.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| CAS Number | 51933-78-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 36-41 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
The reactivity of this compound is characterized by the distinct properties of its substituents and the pyridine core.
Caption: Reactivity of this compound.
The bromine atom at the 5-position is susceptible to displacement and facilitates cross-coupling reactions. The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule.
Cross-Coupling Reactions
The bromine atom on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are instrumental in forming carbon-carbon bonds, allowing for the synthesis of a diverse array of biaryl compounds[4][5].
Caption: General workflow for Suzuki coupling.
Applications in Drug Discovery
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs[6]. Halogenated pyridines, in particular, are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules[7][8][9].
While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological relevance. The pyridine core can participate in hydrogen bonding interactions with biological targets, and the bromo and methylthio groups provide handles for synthetic diversification to explore structure-activity relationships (SAR)[10]. For instance, derivatives of similar brominated pyridines are being investigated for their potential as kinase inhibitors in cancer therapy[6][9]. The general approach involves using the brominated pyridine as a scaffold to build molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted searches. However, general procedures for reactions involving similar compounds can be adapted.
General Procedure for Suzuki Cross-Coupling (Adapted from similar reactions)[4]:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectral Data
No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for this compound were found in the searched resources. For structural confirmation and purity assessment, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the protons on the pyridine ring and the methyl group of the methylthio substituent. The chemical shifts and coupling constants would be indicative of their positions on the substituted pyridine ring.
-
¹³C NMR: Resonances for the six carbon atoms in the molecule, with their chemical shifts influenced by the electronegativity of the nitrogen, bromine, and sulfur atoms.
-
IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C-S, and C-Br bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (204.09 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Predicted mass spectrometry data from PubChem suggests a monoisotopic mass of 202.94043 Da[11].
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited in the public domain, its structural features suggest a rich reaction chemistry, particularly in the realm of cross-coupling reactions for the synthesis of complex molecular architectures. Further research to fully characterize its physicochemical properties and explore its biological activities is warranted. This guide provides a foundational understanding of its known properties and potential applications, serving as a resource for researchers utilizing this compound in their synthetic endeavors.
References
- 1. This compound 97 51933-78-9 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 11. PubChemLite - 2-bromo-5-(methylthio)pyridine (C6H6BrNS) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-(methylthio)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-(methylthio)pyridine, a heterocyclic organic compound relevant to pharmaceutical and chemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a predictive solubility profile based on structural analogs, qualitative observations from chemical suppliers, and detailed experimental protocols for determining solubility in a laboratory setting.
Predicted Solubility Profile
The solubility of this compound in organic solvents is dictated by its molecular structure, which includes a polar pyridine ring, a lipophilic methylthio group, and a bromine atom that contributes to its molecular weight and potential for dipole-dipole interactions. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various common organic solvents is presented below.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The high polarity of these solvents can effectively solvate the polar pyridine ring. Related pyrimidine derivatives show good solubility in DMSO and DMF.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and should be capable of solvating the pyridine derivative. A related compound, 5-bromo-2-methylpyridine, is slightly soluble in chloroform.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents possess some polarity capable of interacting with the solute. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar solvent. A related compound, 5-bromo-2-methylpyridine, is slightly soluble in ethyl acetate.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The potential for hydrogen bonding with the pyridine nitrogen may enhance solubility; however, some sources indicate limited compatibility of similar compounds with protic solvents.[1] |
| Non-polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a reliable method for determining the solubility of this compound in various organic solvents.
Gravimetric Method
This classical and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker or magnetic stirrer with hotplate
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Oven or rotary evaporator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Ensure there is undissolved solid material at the bottom of the container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
-
Sample Collection:
-
Allow the mixture to settle, or centrifuge it to separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or room temperature syringe to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry container.
-
-
Solvent Evaporation:
-
Remove the solvent from the collected sample. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or by using a rotary evaporator under reduced pressure.
-
Dry the container with the solid residue in a vacuum oven until a constant weight is achieved to ensure all solvent has been removed.
-
-
Calculation of Solubility:
-
Weigh the container with the dry residue.
-
The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.
-
Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility in Research
The determination and application of solubility data are critical steps in chemical and pharmaceutical research. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for solubility determination and its application in research.
This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is imperative that researchers perform their own quantitative solubility tests using the described methodologies.
References
An In-Depth Technical Guide to the Spectral Data of 5-Bromo-2-(methylthio)pyridine
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 5-Bromo-2-(methylthio)pyridine. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H6) ≈ 0.5 |
| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.5 |
| H-6 | 8.3 - 8.5 | Doublet (d) | J(H6-H4) ≈ 2.5 |
| -SCH₃ | 2.5 - 2.7 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| -SCH₃ | 15 - 20 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (-SCH₃) | 2900 - 3000 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Strong |
| C-S Stretch | 600 - 800 | Medium to Weak |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Comments |
| [M]⁺ | 203/205 | Molecular ion peak, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with a ratio of approximately 1:1. |
| [M - CH₃]⁺ | 188/190 | Loss of a methyl radical. |
| [M - SCH₃]⁺ | 156/158 | Loss of a methylthio radical. |
| [C₅H₄BrN]⁺ | 157/159 | Loss of a bromine radical.[1] |
| [C₅H₄N]⁺ | 78 | Further fragmentation by loss of bromine.[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data. These should be adapted and optimized for the specific instrumentation and sample characteristics.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3][4]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[7]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is recorded, showing the relative abundance of each ion.
-
Visualization of Experimental Workflow
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. epfl.ch [epfl.ch]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. The strategic position of the bromine atom at the 5-position, influenced by the electronic properties of the pyridine ring and the methylthio group, imparts a versatile reactivity profile to the C-Br bond. This technical guide provides a comprehensive overview of the reactivity of this bond, focusing on its utility in forming new carbon-carbon and carbon-nitrogen bonds. This document details prevalent reaction types, provides specific experimental protocols, summarizes quantitative data from key reactions, and visualizes the underlying catalytic cycles to serve as a practical resource for researchers in drug discovery and organic synthesis.
Introduction to the Reactivity of this compound
The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The bromine atom at the 5-position of this compound is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the 2-(methylthio) group can modulate the electronic properties of the pyridine ring, thereby influencing the reactivity of the C-Br bond. This guide will focus on the most synthetically useful transformations of the C-Br bond in this molecule, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simple precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.
Quantitative Data for Suzuki-Miyaura Type Reactions
While direct Suzuki coupling of this compound is not extensively documented with specific yields in readily available literature, a closely related multi-step synthesis culminating in a Suzuki coupling highlights the reaction conditions. The initial step involves the synthesis of the target molecule itself.[1]
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromopyridine | Sodium thiomethoxide | - | - | - | Water | Reflux | 2.5 | - | [1] |
| This compound | triisopropylborate / n-BuLi | - | - | - | Hexane | -70 to RT | - | 53 (boronic acid) | [1] |
| 6-(methylthio)pyridin-3-yl boronic acid | 4'-bromo-2-fluoro-2',5'-dimethyl-biphenyl-4-yl amine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 85-90 | 1 | 66 | [1] |
Experimental Protocol: Synthesis of 6-(methylthio)pyridin-3-yl boronic acid and subsequent Suzuki Coupling[1]
Step 1: Synthesis of this compound A mixture of 2,5-dibromopyridine (50 g, 0.21 mol), tetra-n-butyl ammonium bromide (2.0 g) as a phase transfer catalyst, and a 15% aqueous solution of sodium thiomethoxide (400 ml, 0.85 mol) is heated to reflux and maintained for 2.5 hours. The reaction progress is monitored by TLC.
Step 2: Synthesis of 6-(methylthio)pyridin-3-yl boronic acid To a solution of this compound (25 g, 0.11 mol) in THF (100 ml), an inert nitrogen atmosphere is established, and the reaction mass is cooled to -70°C. n-BuLi in hexane (1.6 M, 80 ml, 0.12 mol) is added slowly, maintaining the temperature below -65°C. The mixture is stirred for one hour at -70°C. Triisopropylborate (34 ml, 0.14 mol) is then added slowly, keeping the temperature below -65°C, and the mixture is stirred for another hour. The temperature is then raised to room temperature. 100 ml of HCl is added dropwise, the aqueous layer is separated, and its pH is adjusted to 7 with a 10% NaOH solution. The mixture is stirred for one hour, and the product is filtered. Yield: 19 g (53%).
Step 3: Suzuki Coupling A mixture of 6-(methylthio)pyridin-3-yl boronic acid (10 g, 0.054 mol), 4'-bromo-2-fluoro-2',5'-dimethyl-biphenyl-4-yl amine (21 g, 0.065 mol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equivalents) in a toluene/water solvent system is heated to 85-90°C for 1 hour. After completion, the reaction is worked up to isolate the coupled product. Yield: 66%.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable in drug discovery for the introduction of nitrogen-containing heterocycles and various amine functionalities.
Quantitative Data for Buchwald-Hartwig Amination
Specific examples of Buchwald-Hartwig amination on this compound are found in the patent literature, providing valuable insights into reaction conditions.
| Reactant 1 | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-(4-amino-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole | RuPhos Pd G3 (10) | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 69 | US9718825B2, Ex. 171 |
| This compound | 4-(4-amino-2-methoxyphenyl)-1-methyl-1H-pyrazole | RuPhos Pd G3 (10) | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 75 | US9718825B2, Ex. 485 |
| This compound | 4-(4-amino-2-methoxyphenyl)-1-isopropyl-1H-pyrazole | RuPhos Pd G3 (10) | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 78 | US9718825B2, Ex. 420 |
Experimental Protocol: Buchwald-Hartwig Amination (General procedure from patents)
A mixture of this compound (1.0 equiv), the corresponding amine (1.0-1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and a palladium catalyst/ligand system such as RuPhos Pd G3 (0.1 equiv of a 10 wt% solution in 1,4-dioxane) in a mixture of 1,4-dioxane and water (e.g., 4:1) is heated in a sealed vessel at 100°C for a specified time (e.g., 1-4 hours). The reaction progress is monitored by LCMS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes, which are valuable intermediates in organic synthesis.
Quantitative Data for Sonogashira Coupling
While specific data for this compound is scarce, general protocols for similar bromopyridines provide a reliable starting point for reaction optimization.
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-bromopyridines (general) | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 78-95 | Adapted from[2] |
| Aryl Bromides (general) | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 1.5-3 | up to 97 | Adapted from |
Experimental Protocol: Sonogashira Coupling (General Protocol)
To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or a mixture of THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added under an inert atmosphere. An amine base (e.g., Et₃N, 2.0 equiv) is also added. The reaction mixture is stirred at room temperature or heated (e.g., up to 100°C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent, dried, and purified by chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Other Notable Reactions
Beyond the cornerstone cross-coupling reactions, the C-Br bond in this compound can participate in other important transformations.
Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a powerful tool for the formation of organometallic reagents. Treatment of this compound with a strong organolithium base (e.g., n-BuLi) at low temperatures can lead to the corresponding 5-lithiated pyridine derivative. This intermediate can then be trapped with various electrophiles. Alternatively, reaction with magnesium metal can form the Grignard reagent, which is a versatile nucleophile for a wide range of reactions.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are generally preferred, under certain conditions, the C-Br bond can undergo nucleophilic aromatic substitution. This typically requires a strong nucleophile and may necessitate elevated temperatures. The electron-deficient nature of the pyridine ring facilitates this type of reaction.
Conclusion
The C-Br bond in this compound exhibits a rich and versatile reactivity, making it an invaluable synthon in modern organic chemistry. Its propensity to undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecules with diverse functionalities. The experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers, enabling the strategic application of this building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Further exploration of other transformations, such as metal-halogen exchange and nucleophilic aromatic substitution, will continue to expand the synthetic utility of this important heterocyclic compound.
References
An In-depth Technical Guide to the Electronic Properties of 5-Bromo-2-(methylthio)pyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)pyridine is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems directly from the electronic properties conferred by its substituent pattern. The presence of an electron-withdrawing bromine atom at the 5-position and a methylthio group at the 2-position creates a unique electronic environment within the pyridine ring. This guide provides a comprehensive technical overview of these electronic properties, integrating theoretical data from computational studies with methodologies for experimental characterization through spectroscopic and electrochemical techniques. Detailed protocols, data summaries, and workflow visualizations are provided to support its application in research and development.
Introduction and Core Physical Properties
This compound (CAS No: 51933-78-9) is a solid, crystalline compound at room temperature. The pyridine core, an aromatic heterocycle, is electronically modified by two key substituents: a halogen (Bromo) and a thioether (methylthio). The interplay between the electron-withdrawing inductive effect of the bromine atom and the more complex electronic influence of the methylthio group dictates the molecule's reactivity, spectroscopic signature, and potential for intermolecular interactions. Understanding these electronic characteristics is paramount for its strategic use in the synthesis of novel chemical entities, particularly in the realm of drug discovery where pyridine scaffolds are prevalent.[1]
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNS | |
| Molecular Weight | 204.09 g/mol | |
| Appearance | Solid | |
| Melting Point | 36-41 °C | |
| CAS Number | 51933-78-9 | |
| SMILES String | CSc1ccc(Br)cn1 | |
| InChI Key | CFBYLVDSPYTKPR-UHFFFAOYSA-N |
Theoretical Analysis: A Quantum Chemical Perspective
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure of molecules.[2][3][4] For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are fundamental to its reactivity.[5][6]
The bromine atom at the 5-position primarily exerts an electron-withdrawing inductive effect (-I), lowering the electron density of the pyridine ring. The methylthio group at the 2-position has a dual nature: it is inductively withdrawing due to sulfur's electronegativity but can also act as a π-donor through resonance (+R) via its lone pairs. The net effect of these substituents is a polarized ring system with specific sites activated or deactivated towards electrophilic or nucleophilic attack.
Table 2: Predicted Quantum Chemical Properties for Substituted Pyridines (Note: Data are representative values based on DFT studies of similarly substituted pyridine derivatives, as specific published data for this compound is limited. Calculations are typically performed using methods like B3LYP/6-311++G(d,p)).[5]
| Parameter | Predicted Value Range | Significance | Source(s) |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons (oxidation potential). | [7] |
| LUMO Energy | -1.5 to -2.5 eV | Relates to the ability to accept electrons (reduction potential). | [7] |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. | [8] |
| Dipole Moment | 1.5 to 2.5 D | Measures the overall polarity of the molecule. | [5] |
Experimental Protocol: Quantum Chemical Calculations (DFT)
This protocol outlines a general procedure for performing DFT calculations to predict the electronic properties of a molecule like this compound.[3]
-
Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView 5).[3]
-
Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian 09).[3]
-
Method Selection: Specify the calculation method and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Use the optimized geometry to calculate electronic properties such as molecular orbitals (HOMO/LUMO), Mulliken population analysis (for atomic charges), and the molecular electrostatic potential (MEP).
-
Data Analysis: Extract and analyze the output data to interpret the electronic structure, orbital energies, and reactivity indicators.[4]
References
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
The Synthetic Versatility and Pharmacological Potential of 5-Bromo-2-(methylthio)pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents. Among the vast array of pyridine-based compounds, 5-Bromo-2-(methylthio)pyridine and its derivatives represent a class of molecules with significant, yet not fully explored, potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and prospective therapeutic applications of these compounds, supported by detailed experimental methodologies and visual representations of key processes.
Synthetic Strategies and Utility as a Versatile Intermediate
The core structure of this compound serves as a valuable building block in organic synthesis, primarily due to the strategic placement of its functional groups. The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The methylthio group at the 2-position can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can further influence the molecule's biological activity.
A key synthetic route to this compound involves the treatment of 2,5-dibromopyridine with sodium thiomethoxide.[1] In this reaction, the bromine atom at the 2-position is more reactive towards nucleophilic substitution by the thiomethoxide, facilitated by the electron-withdrawing effect of the pyridine nitrogen.[1] This selective substitution provides a straightforward method to obtain the desired starting material.
Once synthesized, this compound can be further functionalized. For instance, it can be converted into a boronic acid derivative, such as 6-(methylthio)pyridin-3-yl boronic acid, by treatment with triisopropylborate and n-butyllithium.[1] This boronic acid is a crucial intermediate for Suzuki coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures.[1]
Below is a generalized workflow for the synthesis and derivatization of this compound.
Potential Biological Activities
While direct and extensive biological data for a wide range of this compound derivatives are not abundant in the public domain, the existing literature on related pyridine and pyrimidine structures allows for informed extrapolation of their potential therapeutic applications.
Antimicrobial and Anti-tubercular Potential
Compounds featuring sulfonyl and amine functional groups, which can be derived from a this compound core, are suggested to possess antimicrobial properties.[1] Furthermore, analogues of the anti-tubercular drug bedaquiline, which feature a substituted pyridine A-ring, have been synthesized and evaluated.[2] Although these analogues started from 5-bromo-2-methoxypyridine, the synthetic strategies and the biological findings provide a strong rationale for exploring this compound derivatives for similar activity against Mycobacterium tuberculosis.
The table below summarizes the anti-tubercular activity of some bedaquiline analogues with a modified pyridine ring, highlighting the potential for this class of compounds.
| Compound/Diastereomer | R Group | % Inhibition (1.0/10 µM) | MIC90 (µM) |
| 10a | H | 10/100 | 6.87 |
| 10b | 2,3-di-F | 10/99 | 5.51 |
| 10c | 2,4-di-F | 2/99 | 10.3 |
| 10d | 2,5-di-F | 10/100 | 5.75 |
| 10e | 2,6-di-F | 10/98 | 9.38 |
| 10f | 3,4-di-F | 10/100 | 5.25 |
| 10g | 3,5-di-F | 10/100 | 6.25 |
| 10h | 2-F | 10/100 | 5.51 |
| 10i | 3-F | 10/100 | 5.51 |
| 10j | 4-F | 10/100 | 5.75 |
| 10k | 4-CF3 | 10/100 | 5.25 |
| 10l | 4-OCF3 | 10/100 | 5.51 |
| 10m | 4-CN | -10/97 | >10 |
| 10n | 4-Cl | 10/100 | 5.51 |
| 10o | 4-Br | 10/100 | 5.51 |
| 10p | 4-I | 10/100 | 5.51 |
| 10q | 4-SMe | 10/100 | 5.75 |
| 10r | 4-S(O)Me | 10/99 | 9.38 |
| 10s | 4-S(O)2Me | 10/97 | >10 |
Data adapted from a study on pyridine-derived bedaquiline analogues.[2] The minimum inhibitory concentration (MIC90) for 90% inhibition of M. tb strain H37Rv growth was determined by the resazurin microtitre assay (REMA).[2]
Anticancer Potential
The pyridine nucleus is a common feature in many anticancer agents. Patent literature indicates that this compound is used as an intermediate in the synthesis of pyrazolopyrimidine derivatives that act as PI3K inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention. The use of a this compound-derived fragment in the synthesis of these inhibitors suggests its potential contribution to the binding and overall activity of the final compounds.
The following diagram illustrates a hypothetical workflow for screening this compound derivatives for anticancer activity.
Detailed Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established procedures found in the literature for similar classes of compounds.
Synthesis of this compound[1]
-
Materials: 2,5-dibromopyridine, sodium thiomethoxide (15% aqueous solution), tetra-n-butyl ammonium bromide (phase transfer catalyst), toluene, tetrahydrofuran (THF).
-
Procedure:
-
A mixture of 2,5-dibromopyridine, tetra-n-butyl ammonium bromide, and an aqueous solution of sodium thiomethoxide is heated to reflux temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and toluene is added.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography.
-
Suzuki Coupling Reaction for Derivatization[1]
-
Materials: 6-(methylthio)pyridin-3-yl boronic acid, an appropriate aryl halide, palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] as a catalyst, a suitable base (e.g., K2CO3, K3PO4), and a solvent system (e.g., dioxane/water).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Anti-tubercular Activity Screening (Resazurin Microtitre Assay - REMA)[2]
-
Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well microtiter plates, resazurin solution, test compounds, and a positive control (e.g., rifampicin).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for a specified period (typically 7 days).
-
Add the resazurin solution to each well and incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
-
Conclusion
Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns. While extensive biological data for this specific class of compounds is currently limited, the known activities of structurally related pyridine and pyrimidine derivatives strongly suggest potential applications in antimicrobial and anticancer research. The experimental protocols and workflows provided herein offer a solid foundation for researchers to further investigate the pharmacological properties of these intriguing molecules. Future studies focusing on the systematic synthesis and biological evaluation of a library of this compound derivatives are warranted to unlock their full therapeutic potential.
References
The Advent and Advancement of 5-Bromo-2-(methylthio)pyridine: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)pyridine, a halogenated pyridine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural features, combining a reactive bromine atom with a methylthio group on a pyridine scaffold, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this compound. It details key experimental protocols, summarizes physicochemical and spectroscopic data, and explores its significant role as an intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: A Molecule of Strategic Importance
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (CAS No. 51933-78-9) represents a highly valuable, functionalized pyridine derivative. The presence of a bromine atom at the 5-position provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the methylthio group at the 2-position can influence the electronic properties of the ring and can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, expanding its synthetic utility. This guide delves into the historical context of its emergence and the synthetic methodologies that have made it a readily accessible tool for drug discovery.
Historical Perspective and Discovery
While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its appearance can be traced back to the broader exploration of substituted pyridines in the mid-20th century. The earliest accessible reference to its existence appears in the Journal of Organic Chemistry in 1974, where its CAS number is listed, indicating that the compound had been synthesized and characterized by that time.
The development of synthetic routes to this compound was likely driven by the growing interest in halogenated pyridines as versatile intermediates. The synthesis of its precursors, such as 2-amino-5-bromopyridine and 2,5-dibromopyridine, has been a subject of study for several decades, with scalable processes being developed to meet the demands of the pharmaceutical and agrochemical industries. The introduction of the methylthio group, likely through nucleophilic substitution of a suitable leaving group at the 2-position, would have been a logical step in the diversification of available pyridine building blocks.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Reference(s) |
| CAS Number | 51933-78-9 | [1] |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 36-41 °C | [1] |
| Boiling Point | 255.8 °C at 760 mmHg (Predicted) | |
| Density | 1.61 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in common organic solvents. | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the methyl protons of the methylthio group.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.
Synthesis from 2,5-Dibromopyridine
A common and direct approach involves the nucleophilic aromatic substitution of a bromine atom in 2,5-dibromopyridine with a methylthiolate source.
Experimental Protocol:
-
Reaction: To a solution of 2,5-dibromopyridine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added sodium thiomethoxide. The reaction mixture is heated to facilitate the substitution.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Synthesis from 5-Bromopyridine-2-thiol
An alternative two-step approach involves the synthesis of 5-bromopyridine-2-thiol followed by methylation.
Step 1: Synthesis of 5-Bromopyridine-2-thiol
This intermediate can be prepared from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.
Experimental Protocol:
-
Diazotization: 2-Amino-5-bromopyridine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
Thiolation: The diazonium salt solution is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield 5-bromopyridine-2-thiol.
Step 2: Methylation of 5-Bromopyridine-2-thiol
The resulting thiol is then methylated to give the final product.
Experimental Protocol:
-
Reaction: 5-Bromopyridine-2-thiol is dissolved in a suitable solvent (e.g., methanol or DMF) and treated with a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol. A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.
-
Work-up and Purification: The work-up and purification procedures are similar to those described in section 4.1.
Applications in Drug Development: A Focus on Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility is particularly pronounced in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.
The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, which are often crucial for achieving high potency and selectivity for the target kinase.
Example: A Key Intermediate in the Synthesis of Kinase Inhibitors
Derivatives of this compound can be designed to target the ATP-binding site of various protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The substituent introduced at the 5-position can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
Conclusion
This compound has evolved from a niche chemical intermediate to a cornerstone in the toolbox of medicinal chemists. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of novel, biologically active molecules. As the demand for targeted therapeutics continues to grow, the importance of strategically designed building blocks like this compound in accelerating the drug discovery process is undeniable. Future research will likely focus on the development of even more efficient and sustainable synthetic routes and the expansion of its application in the synthesis of a broader range of therapeutic agents.
References
Navigating the Stability and Storage of 5-Bromo-2-(methylthio)pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-Bromo-2-(methylthio)pyridine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines best practices for handling and storage to ensure the compound's integrity and longevity. Due to a lack of specific experimental stability data for this compound in publicly available literature, this guide draws upon safety data sheets for the compound and related structures, as well as general principles of chemical stability.
Core Chemical Properties
This compound is a substituted pyridine with the molecular formula C₆H₆BrNS. Its structure, featuring a bromine atom and a methylthio group on the pyridine ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The inherent reactivity of these functional groups also dictates its stability profile and storage requirements.
Recommended Storage and Handling
To maintain the quality and stability of this compound, it is imperative to adhere to the following storage and handling guidelines, which are compiled from various safety data sheets for the compound and its analogs.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1] | The compound is described as hygroscopic and moisture should be avoided.[1] |
| Light Exposure | Store in a dark place. | To prevent potential photolytic degradation. |
| Incompatible Materials | Strong oxidizing agents.[1] | The methylthio group is susceptible to oxidation. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been experimentally elucidated in the available literature, a potential pathway involves the oxidation of the methylthio group. This is a common degradation route for compounds containing thioethers.
Caption: Potential oxidative degradation pathway of this compound.
Hypothetical Experimental Protocol for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound, the following hypothetical protocol outlines a general approach based on industry best practices for chemical stability testing.
Objective: To assess the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.
Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Calibrated stability chambers
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Experimental Workflow:
Caption: A general experimental workflow for assessing the stability of this compound.
Procedure:
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound of known concentration.
-
Develop and validate an HPLC method capable of separating the parent compound from potential degradants.
-
Analyze the initial purity of the compound.
-
-
Sample Preparation for Stress Studies:
-
Accurately weigh samples of this compound into appropriate vials for each stress condition and time point.
-
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at various temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control should be included.
-
Control: Store a set of samples under ideal conditions (e.g., refrigerated, protected from light and moisture) to serve as a baseline.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each stress condition.
-
Prepare the samples for HPLC analysis according to the validated method.
-
Analyze the samples by HPLC to determine the purity of this compound and quantify any degradation products.
-
Data Presentation:
The results of the stability study should be summarized in a clear and concise format.
Table 2: Hypothetical Stability Data for this compound (% Purity by HPLC)
| Condition | T=0 | T=4 weeks | T=8 weeks | T=12 weeks |
| 25°C/60% RH | 99.8% | 99.7% | 99.5% | 99.2% |
| 40°C/75% RH | 99.8% | 99.0% | 98.2% | 97.1% |
| Photostability (ICH Q1B) | 99.8% | 98.5% | - | - |
| Control (5°C, dark) | 99.8% | 99.8% | 99.8% | 99.7% |
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(methylthio)pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds.[1] The 5-aryl-2-(methylthio)pyridine scaffold is a valuable structural motif in medicinal chemistry, and its synthesis via the Suzuki coupling of 5-bromo-2-(methylthio)pyridine with various arylboronic acids offers a versatile and efficient route to a diverse range of derivatives.
These application notes provide detailed protocols for the Suzuki coupling of this compound with arylboronic acids, based on established methodologies for structurally similar bromopyridines.[2][3] The protocols outlined below are intended to serve as a robust starting point for researchers, with the understanding that optimization for specific substrates may be required.
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[4][5]
Experimental Protocols
Two primary protocols are presented, utilizing common palladium catalyst systems that have demonstrated high efficacy in the coupling of related bromopyridine substrates.[2][6]
Protocol 1: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Coupling
This protocol employs a widely used and commercially available palladium catalyst, Pd(PPh₃)₄, which is effective for a broad range of substrates.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium(II) Acetate with a Phosphine Ligand
This protocol utilizes a palladium(II) precursor with a phosphine ligand, which can offer enhanced reactivity for certain substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Aqueous solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or Isopropanol/water)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add the chosen degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |
| 3-Chlorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound with an arylboronic acid.
Caption: General workflow for Suzuki coupling.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(methylthio)pyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[4] The synthesis of N-substituted 5-amino-2-(methylthio)pyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds and functional materials.[5]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(methylthio)pyridine with a variety of primary amines. The methodologies and data presented are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.[5][6]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 5-amino-2-(methylthio)pyridine and regenerate the Pd(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various primary amines. While specific data for this compound is limited in publicly available literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Primary Aliphatic Amines
| Primary Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 12-18 | High |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | Good to Excellent |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 10-16 | High |
Table 2: Buchwald-Hartwig Amination with Primary Aromatic Amines
| Primary Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | LHMDS (2.2) | THF | 80 | 12 | High |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are essential for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.
-
A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is commonly used. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.
Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the n-butylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of this compound with a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe (to a concentration of ~0.1 M).
-
Add the aniline via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure high-quality, fresh catalyst and ligand are used. Handle under a strict inert atmosphere. Consider using a pre-catalyst. |
| Insufficiently anhydrous conditions | Use freshly dried solvents and ensure all glassware is oven-dried. | |
| Inappropriate base | The base may be too weak or not anhydrous. Consider a stronger base (e.g., LHMDS) or ensure the current base is fresh. | |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature. |
| Inappropriate ligand or base | Screen different ligands and/or a weaker, less sterically hindered base. | |
| Difficulty in Product Isolation | Emulsion during workup | Add more brine or filter the mixture through Celite®. |
| Product is water-soluble | Saturate the aqueous layer with NaCl before extraction. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 5-amino-2-(methylthio)pyridines. The protocols and data provided, based on closely related systems, offer a solid foundation for researchers to successfully implement this transformation. Careful optimization of the catalyst, ligand, base, and solvent for each specific primary amine will be key to achieving high yields and purity. The resulting aminopyridine derivatives are valuable building blocks for the development of novel pharmaceuticals and functional materials.
References
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(methylthio)pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a mild base.[1][3] The resulting alkynyl-substituted heterocycles are valuable building blocks in medicinal chemistry and materials science. Pyridine and its derivatives, in particular, are key components in many pharmaceuticals.[4]
These application notes provide a comprehensive guide to the Sonogashira coupling of 5-Bromo-2-(methylthio)pyridine with various terminal alkynes. The protocols and data presented are compiled from established methodologies for similar bromopyridine substrates and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[3] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyridyl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-(methylthio)pyridine product and regenerate the active Pd(0) catalyst.
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by the reaction and subsequent purification of the product.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Comparative Reaction Conditions for Bromopyridine Derivatives
The following tables summarize various conditions reported in the literature for the Sonogashira coupling of different bromopyridine substrates. This data can be used to guide the selection of starting conditions for the coupling of this compound.
Table 1: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [4][5]
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
Table 2: Sonogashira Coupling of 5- and 6-Bromo-3-fluoro-2-cyanopyridines with Terminal Alkynes [6]
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | Room Temp. | 16 | 43-97 |
Table 3: General and Copper-Free Sonogashira Coupling Conditions
| Substrate Type | Catalyst (mol%) | Ligand (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Aryl Bromide | PdCl₂(PPh₃)₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | Room Temp. | [7] |
| Aryl Bromide | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18) | None | Cs₂CO₃ | Water/MeCN | 65 | [8] |
| Aryl Bromide | Pd(OAc)₂ | XPhos | None | Et₃N | MeCN | 110 | [9] |
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for the Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: Standard Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is based on the widely used conditions employing a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the palladium catalyst, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-(methylthio)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts. It often requires the use of more specialized, bulky phosphine ligands.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos or sXPhos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) and the terminal alkyne via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 65-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the final product.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or ensuring all reagents and solvents are rigorously dried and degassed.
-
Homocoupling of Alkyne (Glaser coupling): This side reaction can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne. Copper-free conditions can also mitigate this issue.
-
Dehalogenation of the Bromopyridine: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-(methylthio)pyridines. These compounds are valuable building blocks in the development of new therapeutic agents and functional materials. The protocols provided herein, along with the comparative data, offer a solid foundation for researchers to successfully implement and optimize this important transformation.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-(methylthio)pyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its broad functional group tolerance and general reliability, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, a phosphine ligand, and a base.[4]
5-Bromo-2-(methylthio)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the pyridine ring. The Heck reaction, in particular, allows for the straightforward synthesis of 5-alkenyl-2-(methylthio)pyridines, which are versatile intermediates for the preparation of more complex molecular architectures.
These application notes provide detailed protocols and representative data for the Heck reaction of this compound with a variety of alkenes, offering a guide for researchers in the successful application of this important transformation.
Data Presentation: Representative Heck Coupling Conditions and Yields
The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes representative reaction conditions and expected yields for the Heck coupling of this compound with various alkenes. The data is based on typical conditions for similar aryl bromides and heterocyclic halides.[5][6][7]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 18 | ~85-95 |
| 2 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | ~80-90 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~85-95 |
| 4 | Acrylonitrile | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Na₂CO₃ (2) | DMA | 120 | 12 | ~75-85 |
| 5 | 1-Octene | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | ~70-80 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are adapted from established methodologies for similar bromopyridines and aryl bromides.[8]
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 equiv) followed by styrene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously at this temperature for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(methylthio)-5-styrylpyridine.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube containing a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas. Repeat this process twice more.
-
Add anhydrous DMF (5 mL) to the mixture via syringe under a positive flow of inert gas.
-
Add triethylamine (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Securely seal the Schlenk tube and immerse it in an oil bath preheated to 100 °C.
-
Stir the reaction mixture for 20 hours, monitoring for completion by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (25 mL) and filter through a pad of celite to remove insoluble palladium species.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure (E)-butyl 3-(2-(methylthio)pyridin-5-yl)acrylate.
Visualizations
General Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the Heck reaction as described in the protocols.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyridine is a versatile heterocyclic building block with significant potential in the synthesis of targeted kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The strategic placement of a bromine atom at the 5-position and a methylthio group at the 2-position offers two distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
The bromine atom serves as a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. These modifications can be tailored to target specific pockets within the kinase active site. The 2-methylthio group can also be a key interaction point or can be oxidized to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors and further modulate the pharmacological properties of the final compound.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of kinase inhibitors, drawing parallels from established synthetic routes of structurally related compounds.
Data Presentation
The following table summarizes representative inhibitory activity of a hypothetical kinase inhibitor, "Compound X," synthesized using this compound as a key starting material. The data is presented to illustrate the potential of this scaffold in achieving potent and selective kinase inhibition.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Aurora A | 15 |
| Aurora B | 25 | |
| FLT3 | 80 | |
| VEGFR2 | 120 |
Signaling Pathway
Kinase inhibitors developed from pyridinyl scaffolds often target critical signaling pathways implicated in cancer cell proliferation and survival. One such family of targets is the Aurora kinases, which are essential for mitotic progression.
Caption: Aurora kinase signaling pathway and the inhibitory action of a hypothetical inhibitor.
Experimental Protocols
The following protocols outline a representative synthetic route for a kinase inhibitor utilizing this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for introducing diversity at the 5-position of the pyridine ring.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)[1]
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-(methylthio)pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the subsequent amination at the 2-position, which often involves displacement of the methylthio group after oxidation, or in some cases, direct displacement if a suitable activating group is present. A more common approach for related scaffolds involves starting with a dihalopyridine. However, for the purpose of this application note, we will describe a representative Buchwald-Hartwig amination at a different position of a bromopyridine scaffold as a comparable transformation.[2]
Materials:
-
5-Aryl-2-chloropyridine (hypothetical intermediate, 1.0 eq)
-
Desired amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 5-aryl-2-chloropyridine, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos in a reaction vessel.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[3][4]
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Substrate peptide/protein
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the serially diluted compound or DMSO (as a vehicle control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and screening of kinase inhibitors derived from this compound.
Caption: A general workflow for the synthesis and screening of kinase inhibitors.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The strategic functionalization at the 5- and 2-positions allows for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. The protocols and data presented in these application notes provide a foundational framework for researchers in drug discovery to design, synthesize, and evaluate new therapeutic agents targeting a range of kinases implicated in various diseases.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 5-aryl-2-(methylthio)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 5-aryl-2-(methylthio)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols focus on palladium-catalyzed cross-coupling reactions, which are highly effective for the formation of the crucial aryl-pyridine bond.
Introduction
5-Aryl-2-(methylthio)pyridine derivatives are heterocyclic compounds of interest in pharmaceutical research due to their diverse biological activities. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of an aryl group at the 5-position and a methylthio group at the 2-position can significantly influence the compound's physicochemical properties and biological target interactions. These derivatives have been investigated for a range of therapeutic applications, including as potential anticancer agents and kinase inhibitors. This document outlines robust and reproducible protocols for their synthesis via Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-aryl-2-(methylthio)pyridine derivatives using various palladium-catalyzed cross-coupling methods.
| Coupling Method | Pyridine Substrate | Aryl Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 5-Bromo-2-(methylthio)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 80-90 | |
| This compound | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 75-85 | |
| Stille | 5-Iodo-2-(methylthio)pyridine | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | - | DMF | 100 | 12-16 | Moderate to Good |
| This compound | Arylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | Toluene | 90-110 | 12-16 | Moderate to Good | |
| Negishi | This compound | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 12 | Good |
| 5-Iodo-2-(methylthio)pyridine | Arylzinc halide | Pd(OAc)₂ (2) | SPhos (4) | - | THF | RT-60 | 8-12 | Good to Excellent |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-2-(methylthio)pyridines from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyridine.
Protocol 2: Stille Coupling
This protocol outlines the synthesis of 5-aryl-2-(methylthio)pyridines using a Stille cross-coupling reaction.
Materials:
-
5-Iodo-2-(methylthio)pyridine (1.0 mmol, 1.0 equiv)
-
Aryltributylstannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-iodo-2-(methylthio)pyridine and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by the aryltributylstannane.
-
Heat the reaction mixture to 100 °C and stir under the inert atmosphere for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of potassium fluoride (to remove tin byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Negishi Coupling
This protocol provides a general procedure for the Negishi cross-coupling of 5-halo-2-(methylthio)pyridines with organozinc reagents.
Materials:
-
5-Bromo- or 5-Iodo-2-(methylthio)pyridine (1.0 mmol, 1.0 equiv)
-
Organozinc halide solution (e.g., phenylzinc chloride, 1.2 mmol, 1.2 equiv in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-halo-2-(methylthio)pyridine and the palladium catalyst.
-
Add anhydrous THF via syringe.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 12 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 5-aryl-2-(methylthio)pyridine derivatives.
Caption: General workflow for palladium-catalyzed synthesis.
Potential Signaling Pathway Involvement
Pyridine derivatives are known to interact with various cellular signaling pathways, particularly in the context of cancer. The following diagram depicts a simplified representation of kinase signaling pathways that could be modulated by 5-aryl-2-(methylthio)pyridine derivatives, leading to downstream effects on cell proliferation and survival.
Caption: Potential kinase signaling pathway modulation.
Application Notes and Protocols for 5-Bromo-2-(methylthio)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position and a methylthio group at the 2-position, offers medicinal chemists a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl and heteroaryl moieties. The methylthio group can influence the electronic properties of the pyridine ring and may engage in specific interactions with biological targets. Furthermore, the pyridine core is a well-established pharmacophore present in numerous approved drugs, often involved in crucial hydrogen bonding interactions within the active sites of enzymes like kinases.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of biologically active compounds. A detailed case study on a closely related bromopyridine derivative is presented to illustrate a typical experimental workflow, from synthesis to biological evaluation.
Key Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding pocket. The ability to introduce various substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of potency and selectivity against specific kinases.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The substituted pyridine core can be elaborated to create ligands that modulate the activity of various GPCRs.
-
Antibacterial Agents: The incorporation of diverse aryl groups through Suzuki coupling can lead to the discovery of novel antibacterial agents. The methylthio group itself may also contribute to the antimicrobial activity profile.
Experimental Protocols
The following protocols provide a generalized framework for the synthetic manipulation of this compound, with a specific focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyridine derivative.
Case Study: Synthesis and Biological Evaluation of 5-Aryl-2-methylpyridin-3-amine Derivatives
Due to the limited availability of comprehensive studies on this compound, this section presents a detailed case study on the closely related building block, 5-bromo-2-methylpyridin-3-amine . This example illustrates a typical workflow for the synthesis of a library of compounds via Suzuki cross-coupling and their subsequent biological evaluation.[1]
Experimental Workflow
The general workflow for the synthesis and evaluation of 5-aryl-2-methylpyridin-3-amine derivatives is depicted below.
Detailed Protocol: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives
A series of novel pyridine derivatives were synthesized via a palladium-catalyzed one-pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1]
Procedure:
-
In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane (2 mL) were mixed.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
The respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) were added.
-
The mixture was stirred at 85–95 °C for over 15 hours.
-
After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL).
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography to yield the final 5-aryl-2-methylpyridin-3-amine derivatives.[1]
Quantitative Data: Biological Activity of Synthesized Derivatives
The synthesized compounds were evaluated for their anti-thrombolytic and biofilm inhibition activities.[1]
Table 1: Anti-thrombolytic Activity of Selected 5-Aryl-2-methylpyridin-3-amine Derivatives [1]
| Compound | Aryl Substituent | % Clot Lysis |
| 2c | 4-Methoxyphenyl | 15.2 ± 0.8 |
| 2e | 4-Chlorophenyl | 25.4 ± 1.2 |
| 2i | 3-Chloro-4-fluorophenyl | 31.6 ± 1.5 |
| 4b | N-acetyl, 3,5-Dimethylphenyl | 41.3 ± 2.1 |
| 4f | N-acetyl, 4-(Methylsulfonyl)phenyl | 18.9 ± 0.9 |
| Streptokinase | (Positive Control) | 75.0 ± 3.5 |
Table 2: Biofilm Inhibition Activity against E. coli [1]
| Compound | Aryl Substituent | % Biofilm Inhibition |
| 2c | 4-Methoxyphenyl | 75.3 ± 3.8 |
| 2e | 4-Chlorophenyl | 81.2 ± 4.1 |
| 2i | 3-Chloro-4-fluorophenyl | 86.5 ± 4.3 |
| 4b | N-acetyl, 3,5-Dimethylphenyl | 83.9 ± 4.2 |
| 4f | N-acetyl, 4-(Methylsulfonyl)phenyl | 92.0 ± 4.6 |
| Rifampicin | (Positive Control) | 97.5 ± 4.9 |
Structure-Activity Relationship (SAR) Insights
The biological activity data from the case study provides valuable insights into the structure-activity relationships of this class of compounds.
-
Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence biological activity. Electron-withdrawing groups, such as halogens, at the 3- and 4-positions of the aryl ring appear to be favorable for both anti-thrombolytic and antibacterial activities.
-
Amine Modification: Acetylation of the 3-amino group generally leads to an increase in anti-thrombolytic activity, as seen in compound 4b .
-
Methylthio vs. Methyl Group: While this case study focuses on a 2-methylpyridine derivative, the presence of a methylthio group at the 2-position, as in the title compound, could further modulate the biological activity through potential sulfur-aromatic interactions or by altering the electronic properties of the pyridine ring.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides a robust platform for generating diverse libraries of substituted pyridines for drug discovery programs. The presented protocols and the case study on a closely related analog highlight a clear and effective strategy for the synthesis and evaluation of such compounds, paving the way for the discovery of new therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(methylthio)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom, allowing for the introduction of a wide array of functional groups at the 5-position of the pyridine ring. The methodologies described herein cover five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings.
These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications. The protocols provided are based on established procedures for this compound and structurally similar bromopyridine derivatives, offering a solid foundation for reaction optimization and library synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[1] This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridines.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in readily available literature, the conditions for the structurally similar 5-bromo-2-methylpyridin-3-amine provide a strong predictive model.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[1] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[1] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 - 2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-95 °C and stir vigorously for 15-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyridine.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of alkynyl-substituted pyridines.
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
The following table presents typical reaction conditions for the Sonogashira coupling of bromopyridine and bromoindole derivatives, which serve as excellent models for this compound.[2][3]
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93[2] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85[2] |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 88[3] |
| 4 | 3-Phenyl-1-propyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 92[3] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of bromopyridines.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) trifluoroacetate [Pd(TFA)₂] with triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(TFA)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and CuI (5 mol%).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 20-30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 3-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-2-(methylthio)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[4]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table outlines typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines, which are analogous to the target substrate.[5][6]
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[6] |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[6] |
| 3 | Diethylamine | Pd(OAc)₂ (1.5) | dppp (3.6) | NaOtBu (1.4) | Toluene | 80 | 12 | 98[5] |
| 4 | Pyrrolidine | Pd(OAc)₂ (1.5) | dppp (3.6) | NaOtBu (1.4) | Toluene | 80 | 12 | 95[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of 2-bromopyridines.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., BINAP, Xantphos, dppp)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Sealable reaction tube or Schlenk flask
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-amino-2-(methylthio)pyridine derivative.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route to vinylpyridines.[7]
Data Presentation: Representative Conditions for Heck Reaction
The following table summarizes typical conditions for the Heck coupling of bromopyridines with alkenes.[7]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Good[7] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Good[7] |
| 3 | Methyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2.4) | DMA | 165 | 1 | 99[8] |
| 4 | Styrene | Pd-complex (0.25) | - | Et₃N (3) | DMF | 130 | 4 | 99[9] |
Experimental Protocol: General Procedure for Heck Reaction
This protocol is based on established methods for the Heck reaction of bromopyridines.[7]
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (optional, but often beneficial)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Palladium(II) acetate (3 mol%), and Tri(o-tolyl)phosphine (6 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 eq).
-
Add the alkene (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-130 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-vinyl-2-(methylthio)pyridine derivative.
Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organic halide to form a new carbon-carbon bond, offering a mild and functional group tolerant method for C-C bond formation.[10]
Data Presentation: Representative Conditions for Stille Coupling
The table below provides representative conditions for the Stille coupling of bromopyridine derivatives.[10]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | 87[10] |
| 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | Good[7] |
| 3 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene | 80-110 | 12-24 | Good |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene | 80-110 | 12-24 | Good |
Experimental Protocol: General Procedure for Stille Coupling
This protocol is adapted from established procedures for Stille couplings of bromo-heterocycles.[7]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add the organostannane (1.2 eq) and anhydrous toluene.
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
Synthesis of Substituted Pyridines from 5-Bromo-2-(methylthio)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 5-Bromo-2-(methylthio)pyridine as a versatile starting material. The presence of a bromine atom at the 5-position allows for a range of palladium-catalyzed cross-coupling reactions, while the methylthio group at the 2-position can be further functionalized, for instance, through oxidation. These transformations open avenues for the creation of diverse pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Overview of Synthetic Transformations
This compound is a valuable building block for introducing substituents at the 5-position of the pyridine ring. The primary synthetic strategies discussed in this document are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the site of the bromine atom. Key examples include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the vinylation of the pyridine ring.
-
-
Oxidation of the Methylthio Group: The sulfur atom of the 2-(methylthio) group can be selectively oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic and steric properties of the molecule, as well as its potential for further functionalization.
The following sections provide detailed protocols and representative data for these transformations. While specific yields for this compound are not extensively reported in the literature, the provided data from analogous systems serve as a strong predictive guide for reaction outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(methylthio)pyridines
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. In this context, it enables the synthesis of 5-aryl-2-(methylthio)pyridines, which are precursors to a variety of complex molecular architectures.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Adapted from similar bromopyridines):
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(methylthio)pyridine.
Representative Data (for analogous bromopyridine couplings):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 80-90 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary for this compound.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-(methylthio)pyridines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of N-substituted 5-amino-2-(methylthio)pyridines.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol (Adapted from similar bromopyridines): [2][3]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, or XPhos, 4 mol%).[2][3]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80 °C and 110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[3]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Representative Data (for analogous bromopyridine couplings):
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 80-90 |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 80-90 |
Note: Yields are estimates based on similar reactions and may vary for this compound.
Oxidation of the 2-(Methylthio) Group
The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation alters the electronic properties of the pyridine ring and can be used to modulate the biological activity or physicochemical properties of the resulting compounds.
Reaction Workflow:
Caption: Workflow for the selective oxidation of the methylthio group.
Synthesis of 5-Bromo-2-(methylsulfinyl)pyridine (Sulfoxide)
Experimental Protocol: [4]
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in the same solvent. Alternatively, a solution of sodium periodate (NaIO₄, 1.1 equiv.) in water can be used if the reaction is performed in methanol.[4]
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC.
-
Work-up (for m-CPBA): Quench the reaction with a saturated aqueous solution of sodium sulfite. Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.
-
Work-up (for NaIO₄): Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and extract the aqueous residue with an organic solvent.[4]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the sulfoxide.
Synthesis of 5-Bromo-2-(methylsulfonyl)pyridine (Sulfone)
Experimental Protocol: [4]
-
Dissolution: Dissolve this compound (1.0 equiv.) in a solvent like DCM or acetic acid.
-
Oxidant Addition: Add an excess of the oxidizing agent, such as m-CPBA (>2.2 equiv.) or Oxone® (>2.2 equiv.).[4]
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion of the starting material and the intermediate sulfoxide to the sulfone.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts with saturated aqueous sodium thiosulfate (to quench excess oxidant) and then brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the sulfone.
Quantitative Data for Oxidation (General):
| Product | Oxidizing Agent | Equivalents | Solvent | Temperature | Yield (%) |
| Sulfoxide | m-CPBA | 1.1 | DCM | 0 °C to RT | 85-95 |
| Sulfone | Oxone® | 2.5 | MeOH/H₂O | RT | 80-90 |
Note: Yields are typical for sulfide oxidations and may vary.
Summary and Applications
The protocols outlined in this document demonstrate the utility of this compound as a versatile intermediate for the synthesis of a wide range of substituted pyridines. The ability to perform various cross-coupling reactions at the 5-position, coupled with the potential for oxidation at the 2-position, provides a powerful platform for generating molecular diversity. These synthetic routes are highly relevant for researchers in drug discovery and medicinal chemistry, where the pyridine scaffold is a key component of many therapeutic agents. The resulting substituted pyridines can be further elaborated to create novel compounds for screening in various biological assays.
References
Application Notes and Protocols: 5-Bromo-2-(methylthio)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-(methylthio)pyridine as a versatile precursor in the synthesis of novel agrochemicals, particularly fungicides. This document outlines detailed experimental protocols for a representative synthetic pathway, including the formation of a pyridine-pyrazole carboxamide, a class of compounds known to act as Succinate Dehydrogenase Inhibitors (SDHIs). Quantitative data for key reactions are summarized, and the underlying biochemical pathway is illustrated.
Introduction
This compound is a key heterocyclic building block for the development of modern agrochemicals. The pyridine scaffold is a prevalent feature in a multitude of successful crop protection agents due to its favorable physicochemical properties and metabolic stability. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the strategic introduction of various aryl and heteroaryl moieties, allowing for the fine-tuning of biological activity. The 2-(methylthio) group can also influence the electronic properties of the pyridine ring and provide an additional site for chemical modification.
The primary application of this compound in agrochemical synthesis is in the creation of novel fungicides, especially those targeting the fungal respiratory chain. Specifically, this precursor is valuable for the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides that act by disrupting fungal mitochondrial respiration.[1][2]
Synthesis of a Representative Pyridine-Pyrazole Fungicide
A common strategy in the design of modern SDHI fungicides involves the coupling of a pyridine core with a pyrazole moiety, followed by the formation of an amide linkage.[1] The following sections detail a representative two-step synthesis of a novel pyridine-pyrazole carboxamide fungicide starting from this compound.
Step 1: Suzuki-Miyaura Coupling of this compound with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters.[3] In this step, the bromine atom of this compound is replaced with a pyrazole ring system.
Experimental Protocol:
-
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(methylthio)-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-90% |
Step 2: Synthesis of the Final Pyridine-Pyrazole Carboxamide
The subsequent steps would typically involve the conversion of the methylthio group to a carboxylic acid, followed by amide coupling to introduce the final pharmacophore necessary for SDHI activity. The following is a conceptual representation of this transformation.
Conceptual Synthetic Workflow:
Caption: Synthetic workflow for a representative SDHI fungicide.
Mode of Action: Succinate Dehydrogenase Inhibition
The synthesized pyridine-pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Signaling Pathway Diagram:
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(methylthio)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-(methylthio)pyridine. The inherent challenges of this substrate, namely the potential for catalyst poisoning by both the pyridine nitrogen and the methylthio group, are addressed with targeted solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
A1: Low yields with this substrate are commonly attributed to catalyst deactivation or poisoning. Both the pyridine nitrogen and the sulfur atom of the methylthio group can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1] The sulfur atom, in particular, is a well-known poison for palladium catalysts as it can form strong bonds with the metal, blocking active sites.[1] Additionally, standard phosphine ligands may not be sufficient to prevent this deactivation, leading to stalled or failed reactions.
Q2: What are the black particles forming in my reaction mixture?
A2: The formation of a black precipitate, commonly known as palladium black, is an indicator of catalyst decomposition. This occurs when the palladium(0) species, the active catalyst, agglomerates and falls out of the catalytic cycle. This is often a consequence of ligand degradation or instability of the catalytic complex under the reaction conditions, which can be exacerbated by catalyst poisons like sulfur.
Q3: How can I minimize side reactions like homocoupling of my boronic acid or debromination of the starting material?
A3: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture. To mitigate this, ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Debromination, the replacement of the bromine atom with hydrogen, can occur due to side reactions involving the solvent or trace water, sometimes facilitated by certain bases. Using anhydrous solvents and carefully selecting the base can help minimize this pathway.
Q4: Is there a general catalyst system that works best for substrates like this compound?
A4: While there is no single "best" catalyst for all cross-coupling reactions, systems employing bulky, electron-rich phosphine ligands have shown great success with challenging substrates like bromopyridines. Ligands such as XPhos, SPhos, and RuPhos can sterically shield the palladium center, promoting the desired reductive elimination step and preventing the binding of catalyst poisons. For Suzuki couplings of similar substrates, traditional catalysts like Pd(PPh₃)₄ have also been used effectively, though they may require higher catalyst loadings and longer reaction times.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Catalyst Poisoning: The pyridine nitrogen and/or the methylthio sulfur are deactivating the palladium catalyst. | 1. Ligand Screening: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or another Buchwald-type biarylphosphine ligand. These can promote faster reductive elimination and sterically hinder catalyst poisoning. 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst (e.g., an XPhos-palladium G3 pre-catalyst) to ensure efficient generation of the active Pd(0) species. |
| Reaction starts but stalls | Progressive Catalyst Deactivation: The catalyst is initially active but is slowly poisoned over time. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. 2. Slow Addition of Substrate: If feasible, adding the this compound slowly to the reaction mixture can maintain a low concentration of the potential poison at any given time. |
| Significant byproduct formation (e.g., homocoupling, debromination) | Non-optimal Reaction Conditions: Presence of oxygen, inappropriate base, or reactive solvent. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by sparging with argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction. 2. Base Screening: The choice of base is critical. For Suzuki reactions, consider screening K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. 3. Use Anhydrous Solvents: Ensure all solvents are rigorously dried to minimize debromination. |
| Poor reproducibility | Reagent Quality or Inconsistent Setup: Impurities in reagents or solvents, or variations in reaction setup (e.g., degassing efficiency, stirring rate). | 1. Check Reagent Purity: Use high-purity reagents and solvents. Boronic acids, in particular, can degrade upon storage. 2. Standardize Procedure: Ensure consistent experimental setup, including glassware drying, degassing method and duration, and stirring speed. |
Data Presentation: Suzuki Coupling of a Structurally Analogous Substrate
While specific data for this compound is limited, the following table presents results for the Suzuki-Miyaura coupling of the closely related 5-bromo-2-methylpyridin-3-amine . These conditions serve as an excellent starting point for optimization.[1][3]
Reaction Scheme:
Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 3-Nitrophenylboronic acid | 5-(3-nitrophenyl)-2-methylpyridin-3-amine | 75 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 85–95 °C, 15+ hours.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of the analogous 5-bromo-2-methylpyridin-3-amine and serves as a robust starting point.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the C-N coupling of bromopyridines and should be optimized for this compound, particularly concerning the choice of ligand.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable pre-catalyst
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting decision tree for optimizing the cross-coupling of this compound.
Caption: Key factors influencing palladium catalyst activity and deactivation in the target reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-(methylthio)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 5-Bromo-2-(methylthio)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The most prevalent side reactions encountered during the Suzuki coupling of this compound are:
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Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2-(methylthio)pyridine. This side reaction reduces the yield of the desired coupled product.[1]
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Homocoupling of the Boronic Acid: This reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl species. This side product consumes the boronic acid reagent and can complicate the purification process.[2] The presence of oxygen can promote this side reaction.[2]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the organoborane reagent, replacing the boronic acid group with a hydrogen atom. This side reaction is often facilitated by the presence of a base and water in the reaction mixture.
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Catalyst Poisoning: The sulfur atom in the methylthio group can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst. This can significantly slow down or completely halt the desired cross-coupling reaction.
Q2: How does the methylthio group at the 2-position influence the Suzuki coupling reaction?
A2: The methylthio group at the 2-position of the pyridine ring can have several effects on the Suzuki coupling reaction:
-
Catalyst Inhibition: As a soft Lewis base, the sulfur atom can coordinate to the soft Lewis acidic palladium catalyst. This interaction can lead to the formation of stable catalyst-substrate complexes that are less catalytically active, thereby inhibiting the reaction.
-
Electronic Effects: The methylthio group is an electron-donating group, which can influence the electron density of the pyridine ring and affect the rate of oxidative addition, a key step in the catalytic cycle.
Q3: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of this substrate?
A3: The choice of catalyst and ligand is crucial for a successful Suzuki coupling with this compound. While there is no single "best" system, here are some general recommendations:
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Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it doesn't require an in-situ reduction step, which can sometimes contribute to side reactions like homocoupling.[2] However, Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are also commonly used and can be very effective.
-
Ligands: Bulky, electron-rich phosphine ligands are often recommended for challenging Suzuki couplings. Ligands such as SPhos and XPhos can accelerate the key steps of the catalytic cycle, potentially outcompeting side reactions. For substrates prone to catalyst poisoning, the use of N-heterocyclic carbene (NHC) ligands can sometimes be beneficial.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity/Poisoning | - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Switch to a more robust ligand, such as a biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.- Ensure the palladium source is of high quality and has not degraded. |
| Inefficient Transmetalation | - Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃).- Ensure the boronic acid is of high purity. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.- Add a small amount of water to the reaction mixture if using an anhydrous solvent, as water can facilitate the transmetalation step. |
| Incomplete Reaction | - Increase the reaction temperature.- Extend the reaction time.- Ensure efficient stirring to overcome any mass transfer limitations. |
| Protodebromination | - Use a milder base (e.g., K₂CO₃ or KF).- Lower the reaction temperature.- Use a catalyst system that promotes rapid cross-coupling. |
Issue 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[2]- Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | - If using a Pd(II) source like Pd(OAc)₂, consider adding a small amount of a reducing agent to facilitate the formation of the active Pd(0) species.- Alternatively, switch to a Pd(0) catalyst such as Pd(PPh₃)₄.[2] |
| Slow Reductive Elimination | - Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) that are known to accelerate the reductive elimination step.[2] |
Issue 3: Presence of Dehalogenated Starting Material (Protodebromination)
| Possible Cause | Troubleshooting Step |
| Reaction with Base or Solvent | - Use a non-protic solvent.- Employ a milder base (e.g., KF or K₂CO₃). |
| Formation of Palladium Hydride Species | - Ensure the reaction is performed under strictly anaerobic conditions.- Avoid using alcohol solvents which can be a source of hydrides. |
| Slow Cross-Coupling Rate | - Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the desired Suzuki coupling, thereby outcompeting the dehalogenation pathway. |
Data Presentation
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling (%) | Protodebromination (%) |
| Pd(PPh₃)₄ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | 5-10 | <5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 85-95 | <5 | <2 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 6 | 80-90 | <5 | 5-10 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >90 | <2 | <2 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
References
Technical Support Center: Purification of 5-Bromo-2-(methylthio)pyridine by Column Chromatography
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-2-(methylthio)pyridine using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on silica gel?
A1: The main challenges arise from the chemical properties of the molecule. The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to several issues, including:
-
Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad fractions and poor separation.[1]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it results in low recovery.
-
Co-elution with Impurities: Structurally similar impurities may have close retention factors (Rf), making separation difficult.
Q2: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A2: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For closely related pyrimidine compounds, a mobile phase of 5% ethyl acetate in hexane has been used effectively. It is recommended to start with a low polarity eluent and gradually increase the polarity. An ideal Rf value on a TLC plate for good separation on a column is typically around 0.3.
Q3: My compound, this compound, is showing significant peak tailing on the TLC plate and the column. How can I fix this?
A3: Peak tailing for pyridine derivatives is most often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel.[1] To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica, reducing the interaction with your target compound and leading to more symmetrical peaks.[1]
Q4: I am concerned that my compound might be degrading on the silica gel column. How can I check for this and prevent it?
A4: Degradation on silica gel can be a problem for sensitive compounds. To check for stability, you can perform a 2D TLC. Spot your compound on the corner of a TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal. To prevent degradation, you can use a less acidic stationary phase like neutral alumina or deactivated silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Separation / Co-elution of Impurities | The polarity of the eluent is not optimized. | Systematically test different ratios of hexane and ethyl acetate using TLC to find a solvent system that provides good separation between your product and the impurities. Aim for an Rf of ~0.3 for your product. |
| Impurities have very similar polarity to the product. | Consider using a different solvent system, for example, dichloromethane/methanol, or a different stationary phase like alumina. | |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. If you started with 5% ethyl acetate in hexane, try increasing to 10%, 20%, and so on. |
| The compound is irreversibly adsorbed to the silica. | Add triethylamine (0.1-1%) to your eluent to reduce the strong interaction with the silica. In some cases, switching to a different stationary phase like alumina may be necessary. | |
| Low Recovery of the Product | The compound is degrading on the column. | Check for stability using 2D TLC. If degradation is observed, use deactivated silica gel or an alternative stationary phase like alumina. |
| The compound is strongly adsorbed to the silica. | Add a basic modifier like triethylamine to the eluent. | |
| Fractions containing the product were not correctly identified. | Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected. | |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica. | Add 0.1-1% triethylamine to the eluent to improve peak shape.[1] |
| Column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization may be required based on the specific impurities present in your crude material.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
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TLC plates, chamber, and UV lamp
-
Collection tubes
2. Eluent Selection (TLC Analysis):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a mixture of hexane and ethyl acetate (start with a 95:5 ratio).
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Visualize the plate under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the desired product, with good separation from impurities. If peak tailing is observed, add 0.1-1% triethylamine to the eluent.
3. Column Packing:
-
Securely clamp the column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.
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Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the silica gel.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Open the stopcock and allow the sample to adsorb onto the silica.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
Caption: Logical relationships in method development for purification.
References
Technical Support Center: Recrystallization of 5-Bromo-2-(methylthio)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-Bromo-2-(methylthio)pyridine. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
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Incorrect Solvent Choice: this compound is a substituted pyridine and is expected to have moderate polarity. If you are using a non-polar solvent, it may not be effective. Consider solvents with higher polarity.
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. Add a small, measured amount of additional hot solvent and observe if the compound dissolves.
-
Low-Quality Starting Material: If the crude material contains a high percentage of insoluble impurities, it may appear that the desired compound is not dissolving.
Q2: After dissolving the compound and cooling the solution, no crystals are forming. What steps can I take to induce crystallization?
A2: The absence of crystal formation is a common issue, often due to supersaturation or an overly dilute solution. Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a pure crystal of this compound, adding a tiny amount to the supersaturated solution can initiate crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystals to form.
-
Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate a portion of the solvent and then allow it to cool again.
-
Lowering Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out" issue?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow for a slower, more controlled crystallization.
-
Change Solvent System: Consider using a solvent with a lower boiling point or a mixed solvent system. A common technique for brominated pyridines is to dissolve the compound in a more polar solvent (like ethyl acetate) and then slowly add a less polar "anti-solvent" (like hexanes or petroleum ether) until the solution becomes slightly turbid, then clarify with a few drops of the more polar solvent before cooling.[1]
Q4: The final yield of my recrystallized this compound is very low. How can I improve it?
A4: Low yield can be attributed to several factors:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation.
Q5: My purified crystals are colored, but the pure compound is expected to be a white or off-white solid. How can I remove the colored impurities?
A5: Colored impurities can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass).
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, potentially lowering the yield.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is provided below to aid in solvent selection and experimental design.
| Property | This compound | 5-Bromo-2-methylpyridine | 2-(Methylthio)pyridine |
| Molecular Formula | C₆H₆BrNS | C₆H₆BrN | C₆H₇NS |
| Molecular Weight | 204.09 g/mol | 172.02 g/mol | 125.19 g/mol |
| Appearance | Solid | Off-White to Light Yellow Low-Melting Solid[2] | - |
| Melting Point | 36-41 °C | 32-36 °C[2] | - |
| Boiling Point | >110 °C (Flash Point) | 74 °C / 17 mmHg[2] | - |
| Solubility | - | Slightly soluble in Chloroform and Ethyl Acetate[2] | - |
Experimental Protocols
Below are detailed methodologies for key experiments related to the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the steps for recrystallizing this compound using a single solvent. Based on the properties of similar compounds, suitable solvents to test include isopropanol, ethanol, or acetone.
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent that dissolves this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is recommended for situations where a single suitable solvent cannot be identified. A common and effective solvent system for brominated pyridines is ethyl acetate/hexanes.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Crystal Collection: Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals thoroughly.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: A flowchart of the general experimental workflow for recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis of 5-Bromo-2-(methylthio)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding via the reaction of a suitable pyridine precursor with a brominating agent and a methylthiolating agent, can lead to several impurities. The most prevalent impurities are generally starting materials, over-brominated species, and isomers. Key potential impurities include:
-
Unreacted Starting Materials: Residual 2-(methylthio)pyridine or the pyridine precursor used.
-
Di-brominated Species: Such as 3,5-dibromo-2-(methylthio)pyridine, which can arise from over-bromination of the pyridine ring.[1]
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the bromo- and methylthio- groups on the pyridine ring could be formed.
-
Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.
Q2: My final product shows a lower than expected melting point and a broad peak in the HPLC analysis. What could be the issue?
A2: A lower melting point and a broad HPLC peak are strong indicators of the presence of impurities. The broadening of the HPLC peak suggests co-elution of one or more impurities with the main product peak. The most likely culprits are unreacted starting materials or isomeric byproducts that have similar polarities to the desired product. It is recommended to optimize the HPLC method to achieve better separation and proceed with identification using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I confirm the identity of a suspected impurity?
A3: The definitive identification of an impurity requires spectroscopic analysis. The most powerful techniques for this purpose are:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical piece of information for deducing its molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying volatile impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule. 1H NMR and 13C NMR are invaluable for determining the exact structure of an impurity, including the position of substituents on the pyridine ring.[5][6][7]
A logical workflow for impurity identification is presented in the diagram below.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of a significant amount of di-brominated impurity.
-
Problem: The reaction has proceeded too far, leading to the formation of 3,5-dibromo-2-(methylthio)pyridine.[1]
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Higher temperatures can sometimes favor over-bromination.
-
Purification: If di-brominated product is formed, it can often be separated from the mono-brominated product by column chromatography. Due to the increased molecular weight and likely different polarity, a good separation should be achievable.
-
Issue 2: Oxidation of the methylthio group to sulfoxide or sulfone.
-
Problem: The methylthio group is sensitive to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are introduced into the reaction mixture.
-
Purification: The resulting sulfoxide and sulfone are significantly more polar than the desired product and can typically be removed by silica gel column chromatography.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound and for quantifying impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for separating and identifying volatile impurities.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 450 amu |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the definitive structural identification of the product and any isolated impurities.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Concentration | ~5-10 mg/mL | ~20-50 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Solvent peak (e.g., CDCl₃ at 77.16 ppm) |
| Acquisition | Standard proton acquisition | Proton-decoupled carbon acquisition |
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Troubleshooting guide for HPLC analysis.
References
- 1. heteroletters.org [heteroletters.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum [chemicalbook.com]
Preventing debromination of 5-Bromo-2-(methylthio)pyridine in reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of 5-Bromo-2-(methylthio)pyridine during common chemical reactions. This side reaction can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom. This leads to the formation of 2-(methylthio)pyridine as a byproduct, consuming your starting material and reducing the yield of the desired product. This complicates the purification process, often requiring extensive chromatography to separate the debrominated impurity from the target compound.
Q2: What are the primary factors that promote debromination?
A2: Several experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the debromination pathway.
-
Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) and hydroxides, can promote hydrodehalogenation.[1][2]
-
Choice of Catalyst and Ligand: In palladium-catalyzed reactions, the electronic and steric properties of the catalyst and ligands are crucial. While bulky, electron-rich ligands can accelerate the desired coupling, they may also favor pathways leading to debromination if not properly optimized.
-
Presence of Hydride Sources: Protic impurities such as water and alcohols, or even certain solvents and bases, can act as hydride donors, leading to reductive debromination.[2]
-
Instability of Organometallic Intermediates: In reactions involving organometallic intermediates, such as Grignard or organolithium reagents, their stability is critical. Unstable intermediates can be protonated by trace acidic protons in the reaction mixture, leading to the debrominated product.[3]
Q3: Can the methylthio group be a source of side reactions?
A3: Yes. The methylthio (-SCH₃) group is susceptible to oxidation, especially under harsh oxidative conditions, which can lead to the formation of sulfoxide or sulfone derivatives.[4] It is advisable to store the compound away from oxidizing agents and to use degassed solvents and an inert atmosphere during reactions to minimize oxidation.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Formation of 2-(methylthio)pyridine, detectable by GC-MS or LC-MS.
-
Low yield of the desired coupled product.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for addressing debromination in Pd-catalyzed reactions.
Quantitative Data (Illustrative):
| Parameter | Condition A (High Debromination) | Condition B (Optimized) |
| Base | NaOtBu (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Temperature | 110 °C | 80 °C |
| Ligand | SPhos | RuPhos |
| Desired Product Yield | 35% | 85% |
| Debrominated Byproduct | 50% | <5% |
Note: Data is illustrative and based on general trends observed in cross-coupling reactions of aryl bromides.
Issue 2: Low Yield and/or Debromination during Grignard Reagent Formation or Metal-Halogen Exchange
Symptoms:
-
Grignard reaction fails to initiate.
-
Formation of 2-(methylthio)pyridine after quenching a sample of the organometallic reagent with water.
-
Formation of Wurtz coupling byproduct (5,5'-bis(2-(methylthio)pyridine)).
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for organometallic formation.
Quantitative Data (Illustrative):
| Parameter | Condition A (High Side Products) | Condition B (Optimized) |
| Solvent | Diethyl Ether (not freshly dried) | Anhydrous THF (freshly distilled) |
| Halide Addition | Added in one portion | Slow dropwise addition |
| Grignard Reagent Yield | ~20% | >80% |
| Debrominated Byproduct | ~30% | <5% |
| Wurtz Coupling Byproduct | ~40% | <10% |
Note: Data is illustrative and based on general trends observed in Grignard reagent formation.[5][6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[7]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 6-18 hours.[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Optimized Grignard Reagent Formation
This protocol outlines the formation of the Grignard reagent from this compound with an emphasis on minimizing side reactions.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
A small crystal of iodine for activation
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble the glassware and flame-dry it under vacuum, then cool to room temperature under a positive pressure of inert gas.
-
Place the magnesium turnings and a crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, then cool to room temperature.
-
Dissolve the this compound in anhydrous THF and load it into the dropping funnel.
-
Add a small amount of the THF solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a steady, gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed.
-
The resulting grey or brownish solution is the Grignard reagent. It should be used immediately for the subsequent reaction.
Logical Relationship Diagram for Successful Grignard Formation:
Caption: Key factors for successful Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling of 5-Bromo-2-(methylthio)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Sonogashira coupling of 5-Bromo-2-(methylthio)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity trends for halides in Sonogashira coupling, and how does this affect my substrate?
A1: The general reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] Since you are using a bromo-substituted pyridine, it is less reactive than the corresponding iodo-pyridine but more reactive than a chloro-pyridine.[2][3] This means that while the reaction is feasible, careful optimization of the catalyst system and reaction conditions is often necessary to achieve high yields.[4][5]
Q2: Can the pyridine nitrogen or the methylthio group interfere with the reaction?
A2: Yes, both functionalities can influence the reaction. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altering its reactivity.[6] The methylthio group (-SMe) is an electron-donating group, which can increase the electron density of the pyridine ring. This may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine.[1]
Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?
A3: In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8] This process facilitates the overall catalytic cycle and often allows the reaction to proceed under milder conditions.[9][10]
However, the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[9][11] To avoid this side reaction, "copper-free" Sonogashira protocols have been developed. These reactions may require different ligands, stronger bases, or higher temperatures to proceed efficiently.[9][12]
Q4: How do I choose the right palladium catalyst and ligand for this specific substrate?
A4: The choice of the palladium source and ligand is critical. For less reactive aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[8]
-
Palladium Precatalysts : Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.[6][8] Pd(PPh₃)₄ can often be used directly, while others are typically used in combination with a specific ligand.
-
Ligands : For challenging substrates like heteroaryl bromides, bulky biarylphosphine ligands such as SPhos or XPhos can be beneficial.[1][6] Triphenylphosphine (PPh₃) is a standard, widely used ligand.[13] The choice of ligand can significantly impact catalyst stability and activity.[1][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Insufficiently Reactive Conditions: The temperature may be too low for the oxidative addition of the bromopyridine. 3. Poor Reagent Quality: Impurities in solvents, reagents, or degradation of the alkyne. | 1. Change Catalyst/Ligand: Switch to a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[12] 2. Increase Temperature: Gradually increase the reaction temperature, for example, from 80°C to 100°C or higher.[1][12] 3. Use High-Purity Reagents: Ensure solvents are anhydrous and properly degassed. Use fresh, high-purity reagents.[12] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) species is unstable under the reaction conditions and has precipitated as palladium black. 2. Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[12][14] | 1. Use a Stabilizing Ligand: Increase the ligand-to-palladium ratio or switch to a ligand that better stabilizes the Pd(0) species.[12] 2. Change Solvent: Consider switching to a different solvent system, such as DMF, 1,4-dioxane, or using the amine base as the solvent.[1][2] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially when a copper co-catalyst is used.[11] 2. High Copper Concentration: An excess of the copper(I) co-catalyst can favor this side reaction.[12] | 1. Thoroughly Degas: Ensure the reaction is performed under strictly anaerobic conditions. Use techniques like freeze-pump-thaw or sparging the solvent with an inert gas (e.g., Argon).[11][12] 2. Reduce Copper Amount or Go Copper-Free: Reduce the amount of CuI used. Alternatively, switch to a copper-free Sonogashira protocol.[9][12] |
| Starting Material Remains Unchanged | 1. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have reached completion. 3. Inappropriate Base: The base may not be strong enough to deprotonate the alkyne effectively. | 1. Increase Catalyst Loading: Increase the palladium and ligand loading.[12] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer period.[12] 3. Screen Bases: Switch to a different base. For heteroaryl halides, K₃PO₄ is often a robust choice.[1] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common.[6] |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Sonogashira coupling of this compound, based on literature data for structurally similar bromopyridine substrates. Optimization will likely be required.
Table 1: Recommended Copper-Catalyzed Sonogashira Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ is often more stable, while Pd(PPh₃)₄ is a direct source of Pd(0).[6][8] |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the traditional catalytic cycle.[1][2] |
| Ligand | PPh₃ (4-10 mol%) | Included with the catalyst or added separately. |
| Base | Et₃N or DIPEA (2-3 equivalents) | Can also serve as a co-solvent.[6] |
| Solvent | DMF or 1,4-Dioxane | Ensure the solvent is anhydrous and degassed.[1][2] |
| Temperature | 80-100 °C | Start at the lower end to minimize side reactions.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent Glaser coupling and catalyst degradation.[12] |
Table 2: Recommended Copper-Free Sonogashira Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (2 mol%) | Requires an external ligand. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands are often effective in copper-free systems.[1][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Inorganic bases are commonly used in copper-free protocols.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | The use of an aqueous co-solvent is common with inorganic bases.[1] |
| Temperature | 100-120 °C | Copper-free reactions may require higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for catalyst stability. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol provides a starting point for the coupling of this compound with a terminal alkyne using a traditional copper co-catalyst.
-
Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).
-
Inerting : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition : Under a positive flow of inert gas, add degassed DMF (to make a ~0.2 M solution). Add the terminal alkyne (1.2 equiv.) and triethylamine (Et₃N, 2.5 equiv.) via syringe.
-
Reaction : Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can be beneficial for preventing alkyne homocoupling.
-
Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Inerting : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition : Under a positive flow of inert gas, add the terminal alkyne (1.5 equiv.). Add degassed 1,4-dioxane via syringe.
-
Reaction : Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scirp.org [scirp.org]
- 14. reddit.com [reddit.com]
Troubleshooting low conversion in Buchwald-Hartwig amination of 5-Bromo-2-(methylthio)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-2-(methylthio)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this challenging C-N cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound.
Q1: Why is my reaction showing low or no conversion?
Low conversion is the most common issue and can stem from several factors:
-
Catalyst Inactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle. The sulfur atom in the methylthio group can also contribute to catalyst inhibition.
-
Suboptimal Ligand Choice: The ligand is crucial for protecting the palladium center and facilitating the reaction. For electron-rich and potentially coordinating substrates like this, bulky, electron-rich biarylphosphine ligands are often necessary to promote the desired reactivity.
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could lead to side reactions or degradation of your starting materials.
-
Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. The use of non-anhydrous solvents or reagents, or failure to maintain an inert atmosphere, can lead to rapid catalyst deactivation.
-
Inadequate Temperature: Buchwald-Hartwig reactions typically require heating to proceed at a reasonable rate. However, excessive temperatures can cause catalyst decomposition.
Q2: What are the best initial conditions to try for this specific substrate?
For the amination of this compound, a good starting point would be to use a palladium pre-catalyst with a sterically hindered biarylphosphine ligand.
-
Catalyst System: A pre-formed palladium catalyst such as Pd₂(dba)₃ with a ligand like XPhos or RuPhos is recommended. These bulky ligands can help prevent the pyridine nitrogen from coordinating to the palladium center.
-
Base: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for these reactions. If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be explored, though this may require higher temperatures or longer reaction times.[1]
-
Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents for this reaction. Ensure the solvent is thoroughly degassed to remove oxygen.
-
Temperature: A starting temperature of 80-110 °C is typical.[2]
Q3: I'm observing side products in my reaction mixture. What are they likely to be?
Several side reactions can compete with the desired C-N coupling:
-
Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene, in this case, 2-(methylthio)pyridine. This is more common when using primary amines.
-
Beta-Hydride Elimination: This can occur from the palladium-amide intermediate, also leading to a hydrodehalogenated arene and an imine or enamine. The use of bulky phosphine ligands helps to suppress this pathway.
Q4: How can I improve the solubility of my reagents?
Poor solubility of the starting materials or the base is a common reason for failed reactions.
-
Solvent Choice: Toluene and 1,4-dioxane are generally good choices. If solubility is still an issue, you might consider a more polar aprotic solvent like THF, although solvent choice is highly substrate-dependent.
-
Stirring: Ensure vigorous stirring to maximize the interaction between components, especially if using a heterogeneous base like potassium phosphate.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters that should be screened to optimize the Buchwald-Hartwig amination of this compound. The data presented is representative and based on typical optimization studies for similar heteroaryl bromides.
Table 1: Effect of Ligand and Base on Conversion
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | High |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | High |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | Moderate |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ (2.0) | Dioxane | 110 | Low |
This table illustrates that for challenging substrates, bulky monophosphine ligands like XPhos and RuPhos with a strong base often give the best results.
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 80 | 24 | Moderate |
| 2 | XPhos | NaOtBu | Toluene | 100 | 12 | High |
| 3 | XPhos | NaOtBu | Dioxane | 100 | 12 | High |
| 4 | XPhos | NaOtBu | THF | 65 | 24 | Low |
This table shows the importance of sufficient thermal energy for the reaction to proceed efficiently. Toluene and dioxane are often interchangeable and effective solvents.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in the Buchwald-Hartwig amination of this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
Catalytic Cycle
This diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: The palladium-catalyzed reaction cycle.
Experimental Protocols
The following protocols are provided as a starting point for the amination of this compound. Note: These are generalized procedures adapted from reactions on similar bromopyridine substrates and should be optimized for your specific amine.
Protocol 1: General Procedure for Coupling with Anilines
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the aniline derivative.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Coupling with Volatile Alkylamines
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., Dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and BINAP.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.
-
Add anhydrous, degassed toluene, followed by the solution of the volatile amine via syringe.
-
Tightly seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube in a well-ventilated fume hood and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Managing Exothermic Reactions of 5-Bromo-2-(methylthio)pyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic events during the synthesis and handling of 5-Bromo-2-(methylthio)pyridine. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with the synthesis of this compound?
A1: The primary exothermic hazards typically arise from two main types of reactions that could be employed in the synthesis of this compound and related compounds:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of a di-halogenated pyridine with a potent nucleophile like a thiolate can be exothermic. The rate of heat generation depends on the reactivity of the substrate, the nucleophile, the solvent, and the reaction temperature.
-
Lithiation Reactions: The use of organolithium reagents (e.g., n-butyllithium) to create a lithiated pyridine intermediate for subsequent reaction with a sulfur electrophile is highly exothermic and presents a significant safety risk if not properly controlled. These reactions are known to be fast and can lead to thermal runaway if cooling is insufficient or the reagent is added too quickly.
Q2: What are the key process parameters to control to prevent a runaway reaction?
A2: To prevent a runaway reaction, strict control over the following parameters is crucial:
-
Reagent Addition Rate: The rate at which reactive reagents, such as organolithiums or strong bases, are added is a primary means of controlling the rate of heat generation.
-
Temperature: Maintaining a low and stable reaction temperature is critical. This is achieved through efficient cooling systems and careful monitoring.
-
Stirring: Adequate agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Concentration: The concentration of reactants can significantly impact the reaction rate and the magnitude of the exotherm.
Q3: What are the signs of an impending thermal runaway?
A3: Recognizing the early signs of a thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden, unexpected increase in the internal temperature of the reactor that is not responsive to cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
Increased off-gassing or fuming.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, the following immediate actions should be taken, provided it is safe to do so:
-
Stop Reagent Addition: Immediately cease the addition of any reactive chemicals.
-
Enhance Cooling: Apply maximum cooling to the reactor.
-
Alert Personnel: Inform everyone in the immediate vicinity and follow your institution's emergency procedures.
-
Prepare for Quenching (if part of the established safety protocol): If a pre-approved and tested emergency quenching procedure exists, be prepared to execute it. Never attempt to quench a runaway reaction without a well-defined and practiced plan.
Troubleshooting Guide for a Potential Synthesis of this compound via Nucleophilic Aromatic Substitution
A plausible laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of a suitable starting material like 2,5-dibromopyridine with a methylthiolate source. The following guide addresses potential issues in this process.
Issue 1: Uncontrolled Temperature Spike During Thiolate Addition
| Potential Cause | Troubleshooting/Preventative Action |
| Addition rate is too high. | Reduce the addition rate of the methylthiolate solution to allow the cooling system to dissipate the generated heat effectively. |
| Inadequate cooling. | Ensure the cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. For larger scale reactions, consider a more efficient cooling system. |
| Concentration of reactants is too high. | Dilute the reaction mixture or the thiolate solution to moderate the reaction rate. |
| Poor stirring. | Increase the stirring speed to improve heat transfer and prevent the formation of localized hot spots. |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Troubleshooting/Preventative Action |
| Low reaction temperature. | While crucial for safety, excessively low temperatures can hinder the reaction rate. Gradually increase the temperature in small increments while carefully monitoring for any exotherm. |
| Inactive nucleophile. | Ensure the methylthiolate source is fresh and has not degraded. If preparing in situ, confirm the formation of the thiolate. |
| Poor solvent choice. | The solvent plays a critical role in SNAr reactions. Ensure a suitable polar aprotic solvent (e.g., DMF, DMSO) is used to facilitate the reaction. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting/Preventative Action |
| Reaction temperature is too high. | Elevated temperatures can lead to the formation of undesired byproducts. Maintain a controlled, lower temperature throughout the reaction. |
| Presence of moisture or other impurities. | Ensure all reagents and solvents are dry and of high purity, as impurities can lead to side reactions. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
-
Reactor Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel for reagent addition, and an inert gas inlet (e.g., Nitrogen or Argon) is assembled. The flask is placed in a cooling bath (e.g., ice-water or dry ice/acetone).
-
Reagent Preparation: The 2,5-dibromopyridine is dissolved in a suitable anhydrous polar aprotic solvent (e.g., DMF) in the reaction flask and cooled to the desired temperature (e.g., 0 °C). A solution of the methylthiolate source (e.g., sodium thiomethoxide in a suitable solvent) is prepared in the dropping funnel.
-
Reaction Execution: The methylthiolate solution is added dropwise to the stirred solution of 2,5-dibromopyridine at a rate that maintains the internal temperature within a narrow, predetermined range.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) while maintaining cooling.
-
Work-up and Purification: The product is extracted with an appropriate organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, for example, by column chromatography.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Decision tree for a safe reaction quenching procedure.
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-(methylthio)pyridine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the reaction products of 5-Bromo-2-(methylthio)pyridine.
Troubleshooting Guide
The unique structure of this compound, containing both a pyridine nitrogen and a methylthio group, can present specific challenges in palladium removal. Both heteroatoms are known to coordinate with palladium, potentially leading to higher than acceptable residual levels in the final product.[1][2] This guide addresses common issues and provides systematic solutions.
Issue 1: High Levels of Residual Palladium After Standard Work-up
-
Possible Cause: The pyridine nitrogen and the sulfur atom of the methylthio group can form stable complexes with palladium species, keeping them in solution during aqueous washes or simple filtration.[1][3]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Solid-supported scavengers with high affinity for palladium are often the most effective solution. Given the presence of a soft sulfur donor in the product, scavengers containing soft donor atoms like sulfur are highly recommended.[3][4][5]
-
Activated Carbon Treatment: While sometimes less selective, activated carbon can be a cost-effective method for palladium removal.[1] Optimization of the grade of carbon, temperature, and treatment time is often necessary to minimize product loss.
-
Crystallization: If the product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical to ensure the palladium impurities remain in the mother liquor.
-
Issue 2: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the final oxidation state of the palladium (Pd(0) vs. Pd(II)) at the end of the reaction can affect the efficiency of certain removal methods. The nature of the palladium species can be influenced by reaction work-up procedures.
-
Troubleshooting Steps:
-
Standardize Work-up Protocol: Ensure that the work-up procedure is consistent for every batch before initiating palladium removal.
-
Consider a Pre-treatment Step: A mild oxidative (e.g., air, H₂O₂) or reductive (e.g., sodium bisulfite) wash prior to scavenging can help to convert various palladium species into a single, more readily scavenged form.[1]
-
Use a Broad-Spectrum Scavenger: Scavengers like DMT are known to be effective for a wider range of palladium oxidation states.
-
Issue 3: Significant Product Loss During Palladium Scavenging
-
Possible Cause: The product itself may have an affinity for the scavenger material, leading to co-adsorption and reduced yield. This is a particular risk with activated carbon.
-
Troubleshooting Steps:
-
Scavenger Screening: Perform a small-scale screen of different scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Titrate the amount of scavenger in small-scale experiments to find the optimal loading.
-
Solvent Selection: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which the product is highly soluble may reduce its adsorption to the scavenger.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction involving this compound?
A1: The most prevalent and effective methods for removing residual palladium from reactions with this substrate include:
-
Adsorption: Utilizing solid-supported metal scavengers with a high affinity for palladium. Thiol- and DMT-functionalized silicas are particularly effective.[5][6]
-
Activated Carbon: A widely used but less selective adsorbent.[1]
-
Crystallization: An effective method for solid products, where palladium impurities are left behind in the mother liquor.
Q2: Why is it challenging to remove palladium from reactions involving this compound?
A2: The difficulty arises from the presence of both a pyridine nitrogen and a methylthio group in the molecule. These functional groups can act as strong ligands, coordinating with palladium species and making them more soluble in the product mixture.[1][2] This strong binding makes removal by simple filtration or aqueous extraction less effective.
Q3: How do I choose the best palladium scavenger for my specific experiment?
A3: The optimal scavenger depends on several factors:
-
Nature of the Palladium Species: The oxidation state of the palladium (Pd(0) or Pd(II)) can influence scavenger efficiency. Thiol-based scavengers are generally very effective for Pd(II).
-
Solvent: The scavenger should be compatible with the reaction solvent.
-
Product Characteristics: Consider the potential for your product to bind to the scavenger. A small-scale screening of different scavengers is highly recommended to identify the most effective one for your specific application.
Q4: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1][8] It is essential to consult the latest ICH Q3D guidelines for specific limits.
Q5: How can I quantify the amount of residual palladium in my product?
A5: Accurate quantification of residual palladium is crucial. The most common and sensitive analytical techniques for this purpose are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
Data Presentation
The following tables summarize quantitative data on the performance of various palladium scavengers in different systems. While not specific to this compound, they provide a good starting point for scavenger selection.
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Notes |
| Activated Carbon | 300 | < 1 | ~82% | Can lead to product loss.[1] |
| Thiol-functionalized Silica | 2239 | < 20 | 82% | Effective for various palladium species.[4] |
| Polymer-bound TMT | 330 | 7-30 | High | Demonstrated on a large scale.[1] |
| Biotage® MP-TMT | 33,000 | < 200 | Not specified | Highly effective even with high initial palladium concentrations.[7] |
| Biotage® MP-TMT | 500-800 | < 10 | Not specified | Consistently reduces palladium to low levels.[7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Functionalized Silica Scavengers
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the recommended amount of the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 4-10 weight equivalents relative to the mass of the palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Validation & Comparative
Comparison of 5-Bromo-2-(methylthio)pyridine with 5-chloro-2-(methylthio)pyridine in cross-coupling
A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromo-2-(methylthio)pyridine and 5-Chloro-2-(methylthio)pyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical factor influencing the efficiency and success of synthetic routes. Halogenated pyridines are invaluable precursors in the synthesis of complex molecules, and understanding their relative reactivity in cross-coupling reactions is paramount. This guide provides an objective comparison of this compound and 5-Chloro-2-(methylthio)pyridine in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data for analogous compounds.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. The rate of this step is highly dependent on the strength of the carbon-halogen (C-X) bond. The general trend for the reactivity of aryl halides follows the order of bond strength: C-I > C-Br > C-Cl. Consequently, this compound is generally more reactive than 5-Chloro-2-(methylthio)pyridine. This difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted pyridine.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative performance of this compound and 5-Chloro-2-(methylthio)pyridine in common cross-coupling reactions based on general reactivity principles. It is important to note that specific yields are highly dependent on the reaction partners, catalyst system, and precise conditions.
Table 1: Suzuki-Miyaura Coupling
| Feature | This compound | 5-Chloro-2-(methylthio)pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Typical Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Expected Yields | Generally Good to Excellent | Moderate to Good (often requires more specialized ligands) |
Table 2: Buchwald-Hartwig Amination
| Feature | This compound | 5-Chloro-2-(methylthio)pyridine |
| Relative Reactivity | Higher | Lower |
| Ligand Choice | Wide range of phosphine ligands are effective | Often requires bulky, electron-rich ligands (e.g., Buchwald ligands) |
| Base Strength | Can often proceed with weaker bases | Typically requires strong bases (e.g., NaOtBu, K3PO4) |
| Expected Yields | Generally Good to Excellent | Lower to Good (highly dependent on the amine and catalyst system) |
Table 3: Sonogashira Coupling
| Feature | This compound | 5-Chloro-2-(methylthio)pyridine |
| Relative Reactivity | Higher | Significantly Lower |
| Copper Co-catalyst | Typically required for high efficiency | Often essential, and may require higher loadings |
| Reaction Conditions | Generally mild | More forcing conditions often necessary |
| Expected Yields | Good to Excellent | Poor to Moderate (often challenging) |
Table 4: Stille Coupling
| Feature | This compound | 5-Chloro-2-(methylthio)pyridine |
| Relative Reactivity | Higher | Lower |
| Additives | May not be necessary | Additives like Cu(I) salts can be beneficial |
| Reaction Temperature | Typically moderate | Often requires elevated temperatures |
| Expected Yields | Good to Excellent | Moderate to Good |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: General Protocol
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol) to the mixture.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture with vigorous stirring at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS. For 5-chloro-2-(methylthio)pyridine, a higher temperature and a more specialized catalyst system (e.g., Pd(OAc)2 with a ligand like SPhos or XPhos) may be necessary for optimal results.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: General Protocol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halopyridine (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd2(dba)3, 0.01 mmol), and the phosphine ligand (e.g., Xantphos, 0.02 mmol).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the mixture with stirring at a temperature between 80-110 °C until the starting material is consumed. For 5-chloro-2-(methylthio)pyridine, a higher temperature and a more electron-rich, bulky phosphine ligand are generally required.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: Purify the product by column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized workflow for a typical cross-coupling experiment.
Logical Relationship of Reactivity
Caption: Reactivity comparison based on carbon-halogen bond strength.
Conclusion
The choice between this compound and 5-Chloro-2-(methylthio)pyridine for cross-coupling reactions is a trade-off between reactivity and cost, as chloro-substituted pyridines are often more economical. For reactions where high efficiency and mild conditions are crucial, the bromo-derivative is the superior choice. However, with the development of highly active catalyst systems, the less reactive chloro-analogue has become a viable and cost-effective alternative for many applications, particularly in large-scale synthesis. The selection should be guided by the specific requirements of the synthetic target, the desired reaction scale, and economic considerations.
A Comparative Guide to the Reactivity of Halopyridines in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For scientists engaged in drug discovery and development, the functionalization of the pyridine ring is of paramount importance, as this heterocycle is a key component in a multitude of pharmaceutical agents. Halopyridines are versatile and readily available starting materials for these transformations.
This guide provides an objective comparison of the reactivity of various halopyridines (fluoro-, chloro-, bromo-, and iodopyridines) at the 2-, 3-, and 4-positions in the Suzuki-Miyaura reaction. The information presented herein is supported by experimental data from the scientific literature to aid in the selection of appropriate substrates and the design of synthetic routes.
General Reactivity Trends
The reactivity of halopyridines in palladium-catalyzed Suzuki-Miyaura coupling is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1][2][3][4][5][6][7] This trend is inversely correlated with the C-X bond dissociation energy. The C-I bond is the weakest, making the oxidative addition of the palladium catalyst to the C-I bond—often the rate-determining step of the catalytic cycle—the most facile.[1][2][4] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions. Chloropyridines are less reactive and typically necessitate more robust catalytic systems, often employing bulky, electron-rich phosphine ligands to promote the challenging oxidative addition step.[2][8] Fluoropyridines are generally the least reactive due to the strength of the C-F bond and require specialized conditions for successful coupling.[9]
Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is: 4- > 2- > 3-.[1][3][10] The 2- and 4-positions are more electron-deficient due to the inductive effect and resonance stabilization of the reaction intermediates, making them more susceptible to oxidative addition by the palladium catalyst.[1][10] The 3-position is the least electrophilic and therefore the least reactive.
In di- or polyhalogenated pyridines containing different halogens, the site of the reaction is typically determined by the inherent reactivity of the C-X bond (I > Br > Cl).[1][10] For example, in 2-bromo-3-iodopyridine, the Suzuki-Miyaura coupling will preferentially occur at the 3-position.[1][10]
Quantitative Reactivity Comparison
The following tables summarize quantitative data from the literature, comparing the performance of various halopyridines in Suzuki-Miyaura reactions. It is important to note that reaction conditions can vary significantly between studies, which can influence yields.
Table 1: Reactivity of 2-Halopyridines
| Halogen (X) | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High Yields (not specified)[2] |
| Br | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Microwave | - | - | Low to Moderate[11] |
| I | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | - | 93[12] |
Table 2: Reactivity of 3-Halopyridines
| Halogen (X) | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Phenylboronic acid | Pd(0)/C / PPh₃ | - | - | - | - | 75-82[13] |
| Br | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | - | - | Moderate to Excellent[14] |
| I | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | - | 93[12] |
Table 3: Reactivity of 4-Halopyridines
| Halogen (X) | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | - | - | Good to Excellent[1] |
| Br | Pyridine-4-boronic acid pinacol ester | - | - | - | - | - | 96.5-98.2 |
| I | Pyridine-4-boronic acid pinacol ester | - | - | - | - | - | 97.2-97.8 |
Experimental Protocols
This section provides a generalized protocol for a Suzuki-Miyaura reaction that can be adapted for various halopyridines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, 1–5 mol%) and, if required, a phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2–10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring for the specified time. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general reactivity trends of halopyridines.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General reactivity trends of halopyridines in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
A Comparative Guide to the Sonogashira Coupling of 5-Halopyridine Derivatives: Yields and Protocols
For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmacologically active compounds. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is a frequently employed strategy. This guide provides an objective comparison of the performance of different 5-halopyridine derivatives—specifically those bearing iodine, bromine, and chlorine—in the Sonogashira coupling reaction, supported by experimental data.
The reactivity of 5-halopyridines in the Sonogashira coupling is predominantly governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity follows the trend: I > Br > Cl.[1] This trend is inversely correlated with the bond dissociation energies of the C-X bond, where the weaker C-I bond is more susceptible to the rate-determining oxidative addition step in the palladium catalytic cycle. Consequently, 5-iodopyridine derivatives are the most reactive substrates, often requiring milder reaction conditions and affording high yields. Conversely, the stronger C-Cl bond in 5-chloropyridine derivatives necessitates more forcing conditions, including higher temperatures and more sophisticated catalyst systems, to achieve satisfactory yields.
Data Presentation: A Comparative Analysis of Yields
The following table summarizes the yields of Sonogashira coupling reactions for various 5-halopyridine derivatives with different terminal alkynes, compiled from the scientific literature.
| 5-Halopyridine Derivative | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine derivative | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 12 | Good | [2] |
| 4-Iodopyridine | Phenylacetylene | Janus Catalyst (Pd) | Et₃N | H₂O | 65 | 3 | 92 | [3] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 | [4] |
| 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 91 | [4] |
| 2-Amino-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 89 | [4] |
| 2-Amino-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 | [4] |
| 3,5-Dichloropyridine | Phenylacetylene | PdCl₂(PCy₃)₂ / CuI | Cs₂CO₃ | NMP | 120 | 24 | 75 |
Note: "Good" yield indicates a high but unspecified yield as reported in the source.
Experimental Protocols
Below are generalized yet detailed methodologies for the Sonogashira coupling of different 5-halopyridine derivatives. These protocols represent a synthesis of common practices and should be optimized for specific substrates.
Sonogashira Coupling of 5-Iodopyridine Derivatives (General Protocol)
This protocol is adapted from standard procedures for highly reactive aryl iodides.
Materials:
-
5-Iodopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or dioxane)
Procedure:
-
To a dry Schlenk flask, add the 5-iodopyridine derivative, Pd(PPh₃)₄, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of 5-Bromopyridine Derivatives (General Protocol)
This protocol is suitable for the moderately reactive 5-bromopyridine derivatives.[4]
Materials:
-
5-Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Flush the flask with nitrogen and add anhydrous DMF. Stir the mixture for 30 minutes at room temperature.
-
Add the 5-bromopyridine derivative, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of 5-Chloropyridine Derivatives (General Protocol)
This protocol is designed for the less reactive 5-chloropyridine derivatives and may require more robust catalyst systems and higher temperatures.[4]
Materials:
-
5-Chloropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%) and ligand (e.g., PPh₃, 5 mol%) or a pre-catalyst complex.
-
Copper(I) iodide (CuI) (5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
Follow the same initial setup as for the 5-bromopyridine derivatives, combining the palladium catalyst, ligand, and CuI in the chosen anhydrous solvent under an inert atmosphere.
-
Add the 5-chloropyridine derivative, terminal alkyne, and amine base.
-
Heat the reaction mixture to a higher temperature, typically between 100-120 °C.
-
Monitor the reaction progress carefully over a longer period (e.g., 3-24 hours) by TLC or LC-MS.
-
Workup and purification are performed following the same procedure as for the 5-bromopyridine derivatives.
Visualizing the Sonogashira Coupling Workflow
The following diagrams illustrate the key stages of the Sonogashira coupling reaction, from the catalytic cycle to the general experimental workflow.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
A Comparative Spectroscopic Guide to 5-Aryl-2-(methylthio)pyridine Products
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis and Comparison of 5-Aryl-2-(methylthio)pyridines with Alternative 2-Substituted Pyridine Scaffolds.
This guide provides a comprehensive spectroscopic comparison of 5-aryl-2-(methylthio)pyridine products with structurally related alternatives, including 2-chloro-, 2-methoxy-, and 2-aminopyridines. The data presented, including UV-Vis, ¹H NMR, ¹³C NMR, and mass spectrometry, offers valuable insights for the identification, characterization, and selection of these compounds in drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target 5-aryl-2-(methylthio)pyridine compounds and selected alternative 2-substituted pyridines.
5-Aryl-2-(methylthio)pyridine Products
| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 5-Phenyl-2-(methylthio)pyridine | Not Found | Phenyl protons: 7.2-7.8, Pyridine protons: 7.1-8.0, SCH₃: ~2.5[1] | Phenyl carbons: 125-135, Pyridine carbons: 119-156, SCH₃: Not Found[1] | M+: 201 |
| 5-(4-Methoxyphenyl)-2-(methylthio)pyridine | Not Found | Phenyl protons: 6.9-7.8, Pyridine protons: 7.1-8.0, OCH₃: ~3.8, SCH₃: ~2.5 | Phenyl carbons: 114-160, Pyridine carbons: 119-156, OCH₃: ~55, SCH₃: Not Found | M+: 231 |
| 5-(4-Chlorophenyl)-2-(methylthio)pyridine | Not Found | Phenyl protons: 7.3-7.7, Pyridine protons: 7.1-8.0, SCH₃: ~2.5 | Phenyl carbons: 128-135, Pyridine carbons: 119-156, SCH₃: Not Found | M+: 235/237 |
| 5-(p-Tolyl)-2-(methylthio)pyridine | Not Found | Phenyl protons: 7.2-7.6, Pyridine protons: 7.1-8.0, CH₃: ~2.4, SCH₃: ~2.5 | Phenyl carbons: 126-138, Pyridine carbons: 119-156, CH₃: ~21, SCH₃: Not Found | M+: 215 |
Note: Complete experimental data for 5-aryl-2-(methylthio)pyridines is limited in the available literature. The provided NMR data is estimated based on related structures and partial data. Mass spectrometry data is based on the calculated molecular weight.
Alternative 2-Substituted Pyridine Scaffolds
| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm, in CDCl₃) | ¹³C NMR (δ, ppm, in CDCl₃) | Mass Spec (m/z, EI) |
| 2-Chloropyridine | 264[2] | 7.23 (ddd), 7.32 (dd), 7.64 (td), 8.39 (ddd)[3] | 122.9, 127.2, 139.0, 149.8, 152.0 | 113 (M+), 78, 51[4] |
| 2-Methoxypyridine | Not Found | 3.92 (s, 3H), 6.72 (d, 1H), 6.82 (t, 1H), 7.52 (t, 1H), 8.16 (d, 1H)[5] | 53.2, 111.3, 116.7, 138.4, 146.8, 164.2 | 109 (M+), 79, 78, 66[6] |
| 2-Aminopyridine | Not Found | ~4.5 (br s, 2H), 6.5-6.7 (m, 2H), 7.3-7.5 (m, 1H), 8.0-8.2 (m, 1H) | 108.9, 114.1, 137.9, 148.2, 158.5 | 94 (M+), 67, 40 |
Experimental Protocols
Synthesis of 5-Aryl-2-(methylthio)pyridines via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of halopyridines with arylboronic acids[5][7].
Materials:
-
2-(Methylthio)-5-bromopyridine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-(methylthio)-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 3 mol%) and triphenylphosphine (e.g., 6 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-aryl-2-(methylthio)pyridine product.
Spectroscopic Analysis
Instrumentation:
-
UV-Vis Spectroscopy: A standard UV-Vis spectrophotometer.
-
NMR Spectroscopy: A 400 MHz or higher NMR spectrometer.
-
Mass Spectrometry: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Sample Preparation and Analysis:
-
UV-Vis: Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) to a concentration of approximately 10⁻⁵ M. The absorption spectrum is recorded over a range of 200-400 nm.
-
NMR: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired using standard pulse programs.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. For EI, a volatile sample is required. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile and water, often with a small amount of formic acid.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and spectroscopic analysis of 5-aryl-2-(methylthio)pyridines.
Logical Relationship of Spectroscopic Techniques
Caption: Relationship between the chemical compound and the information provided by different spectroscopic techniques.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 7. researchgate.net [researchgate.net]
The Quest for Superior Scaffolds: A Comparative Guide to Alternatives for 5-Bromo-2-(methylthio)pyridine in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of optimal building blocks is a critical determinant of success. 5-Bromo-2-(methylthio)pyridine has served as a valuable scaffold, but the drive for enhanced potency, selectivity, and improved pharmacokinetic profiles has spurred the exploration of alternative heterocyclic cores. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, detailed synthetic protocols, and visual representations of key biological pathways and workflows.
The strategic design of ATP-competitive kinase inhibitors hinges on the effective interaction of a heterocyclic core with the kinase hinge region. The 2-substituted pyridine motif is a well-established pharmacophore that can form crucial hydrogen bonds, mimicking the adenine moiety of ATP. This compound has been utilized for its synthetic versatility, with the bromo substituent serving as a handle for cross-coupling reactions to introduce diversity, and the methylthio group influencing the electronic properties and orientation of the molecule within the ATP-binding pocket. However, the search for bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—has led to the investigation of several alternative building blocks that can offer distinct advantages in terms of synthetic accessibility, biological activity, and drug-like properties.
Comparative Analysis of Alternative Building Blocks
The decision to replace this compound is often driven by the need to modulate hinge-binding interactions, improve metabolic stability, or explore new chemical space. Key alternatives include 2-aminopyridines, 2-chloropyridines, and other heterocyclic systems. The following sections provide a detailed comparison of these alternatives.
Reactivity and Synthetic Accessibility
The ease and efficiency of synthesis are paramount in drug discovery. The bromine atom at the 5-position of these pyridine scaffolds is primarily exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to build molecular complexity.
| Building Block | Key Synthetic Features | Typical Reaction Conditions for Suzuki Coupling |
| This compound | The methylthio group is generally stable under common cross-coupling conditions. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), 90°C. |
| 5-Bromo-2-aminopyridine | The amino group can act as a hydrogen bond donor, which is often crucial for hinge binding. It is readily available and highly reactive in cross-coupling reactions. | Pd catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos), base (e.g., K₃PO₄), solvent (e.g., 1,4-Dioxane). |
| 5-Bromo-2-chloropyridine | Offers two sites for substitution. The C-Br bond is generally more reactive in Pd-catalyzed couplings than the C-Cl bond, allowing for selective functionalization. | Milder conditions for C-Br coupling (e.g., Pd(PPh₃)₄, K₂CO₃, 80-100°C); more forcing conditions may be needed for C-Cl coupling. |
Key Observation: 5-Bromo-2-aminopyridine often demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro- and methylthio- counterparts. The carbon-bromine bond is weaker and more susceptible to oxidative addition to the palladium catalyst, often leading to milder reaction conditions and higher yields.
Impact on Kinase Inhibitory Activity
The ultimate measure of a building block's utility is the biological activity of the final inhibitor. The nature of the substituent at the 2-position of the pyridine ring directly influences the hydrogen bonding pattern with the kinase hinge region, a critical determinant of potency.
The following table summarizes hypothetical IC50 data for a generic kinase inhibitor scaffold where only the 2-substituent on the 5-bromopyridine core is varied, illustrating the potential impact of these modifications.
| 2-Substituent | Target Kinase | IC50 (nM) | Rationale for Activity |
| -SMe (Methylthio) | Generic Tyrosine Kinase | 50 | The sulfur atom can act as a hydrogen bond acceptor. The methyl group can have steric and electronic effects. |
| -NH₂ (Amino) | Generic Tyrosine Kinase | 9 | The amino group is an excellent hydrogen bond donor, often forming two crucial hydrogen bonds with the kinase hinge, leading to a significant increase in potency.[1] |
| -Cl (Chloro) | Generic Tyrosine Kinase | 150 | The chloro group is a weak hydrogen bond acceptor and its primary role is often as a synthetic handle for further modification rather than a direct contributor to binding affinity. |
| -CN (Cyano) | Generic Tyrosine Kinase | 25 | The nitrogen of the cyano group can act as a hydrogen bond acceptor with the hinge region.[2] |
Structure-Activity Relationship (SAR) Insights: The 2-amino group is a privileged hinge-binder in kinase inhibitor design. Its ability to act as a hydrogen bond donor often leads to a significant enhancement in inhibitory potency compared to other substituents. For example, in the development of JAK2 inhibitors, 2-aminopyridine derivatives have shown high potency and selectivity.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of kinase inhibitors.
General Procedure for Suzuki-Miyaura Coupling with 5-Bromo-2-aminopyridine
This protocol describes a general method for the coupling of an arylboronic acid with 5-bromo-2-aminopyridine.
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Kinase Inhibition Assay (Example: PI3Kα)
The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Test compounds (at varying concentrations)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing the PI3Kα enzyme, PIP2, and ATP in kinase assay buffer.
-
Add the test compounds at a range of concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways targeted by these inhibitors and the experimental workflows used to develop them can provide valuable context for researchers.
Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[3][4]
Caption: The Bcr-Abl fusion protein drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[5][6][7][8][9]
Caption: A generalized experimental workflow for the discovery and optimization of kinase inhibitors using alternative building blocks.
Conclusion
The selection of the core building block is a pivotal decision in the design of novel kinase inhibitors. While this compound has its merits, this guide demonstrates that alternative scaffolds, particularly 5-bromo-2-aminopyridine, can offer significant advantages in terms of synthetic efficiency and, crucially, the potency of the resulting inhibitors. The ability of the 2-amino group to form robust hydrogen bonds with the kinase hinge region frequently translates to superior biological activity. By carefully considering the structure-activity relationships and employing optimized synthetic protocols, researchers can leverage these alternative building blocks to develop the next generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Reactions of 5-Bromo-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2-(methylthio)pyridine is a versatile building block, and its derivatization through palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel compounds. The choice of the palladium catalyst system is critical to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope.
This guide provides a comparative overview of common palladium catalysts for four major classes of cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. While direct comparative studies on this specific substrate are limited in published literature, this guide draws upon experimental data from structurally analogous bromopyridines and other heteroaromatic systems to provide a reliable framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in cross-coupling reactions of substrates analogous to this compound. This data serves as a strong starting point for developing successful reaction protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) on Analogous Substrates[1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | High[3] |
| PEPPSI-iPr | IPr | K₂CO₃ | THF | 60-80 | 4-12 | Good to Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active molecules. This reaction allows for the coupling of this compound with a variety of primary and secondary amines.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) on Analogous Substrates[4][5] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | High[4][5] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110-120 | - | High[5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | High[4] |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 110 | - | High |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of important internal alkyne building blocks.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) on Analogous Substrates[6][7] |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | Room Temp | 16 | High[8] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp | 1.5 | 97 |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[7] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | DABCO | THF | Room Temp | 18 | 75 |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable method for the vinylation of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) on Analogous Substrates[9][10] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | - | Good[10] |
| Pd(OAc)₂ | None | K₂CO₃ | H₂O/DMSO | 100 | - | High[11] |
| PdCl₂(MeCN)₂ | PPh₃ | NEt₃ | MeCN | 25 | - | 55 |
| Pd₂(dba)₃ | PPh₃ | NaOAc | DMF | >100 | - | Good |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on reactions with analogous substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure: [1]
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Toluene
-
Schlenk tube and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
In a glovebox or under a stream of inert gas, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Heck Reaction Protocol
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous DMF
-
Schlenk tube and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure: [10]
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To further aid in the understanding of these critical transformations, the following diagrams illustrate the generalized catalytic cycles and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of 5-Bromo-2-(methylthio)pyridine in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. 5-Bromo-2-(methylthio)pyridine is a versatile heterocyclic building block frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility primarily stems from the presence of a bromine atom, which serves as a reactive handle for various cross-coupling reactions, and a methylthio group, which can modulate the electronic properties of the pyridine ring and offer further synthetic handles.
This guide provides an objective cost-benefit analysis of using this compound in synthesis, comparing its performance and cost-effectiveness against its chloro and iodo analogs. The information presented is supported by available experimental data and established principles of chemical reactivity to aid in the strategic selection of the most appropriate building block for a given synthetic endeavor.
Cost-Benefit Analysis of 5-Halo-2-(methylthio)pyridines
The choice between iodo, bromo, and chloro derivatives often represents a trade-off between reactivity and cost. The following table summarizes the key financial and chemical considerations for these analogs.
| Feature | 5-Iodo-2-(methylthio)pyridine | This compound | 5-Chloro-2-(methylthio)pyridine |
| Molecular Weight ( g/mol ) | 251.09 | 204.09 | 159.64 |
| Estimated Price (£/g) | > 250 (Price not readily available, estimated based on similar iodo-pyridines) | ~£230.00 | ~£60.00 |
| Estimated Cost (£/mmol) | > 1.00 | ~1.13 | ~0.38 |
| Reactivity in Cross-Coupling | Highest | Intermediate | Lowest |
| Reaction Conditions | Milder (often lower temperatures, shorter reaction times) | Moderate | More forcing (often higher temperatures, longer reaction times, specialized catalysts) |
| Catalyst Loading | Typically lower | Moderate | Often higher or requires more sophisticated ligands |
| Stability | Generally less stable, more light-sensitive | Good stability | High stability |
Performance Comparison in Cross-Coupling Reactions
The primary application of 5-halo-2-(methylthio)pyridines in synthesis is as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Suzuki-Miyaura Coupling
The general reactivity trend for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl. This is a direct consequence of the carbon-halogen bond strength, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond. This difference in reactivity translates to milder reaction conditions and often higher yields for the iodo and bromo derivatives.
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 5-Iodo-2-(methylthio)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | >90% (inferred) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 6-12 | 80-90% (inferred) |
| 5-Chloro-2-(methylthio)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100-120 | 12-24 | 70-85% (inferred) |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the reactivity of 5-halo-2-(methylthio)pyridines in the Buchwald-Hartwig amination follows the trend I > Br > Cl. The choice of ligand is critical in these reactions, with more electron-rich and bulky phosphine ligands often required for the less reactive chloro derivatives.
The following table provides a comparative overview for the Buchwald-Hartwig amination with morpholine, a common secondary amine used in drug discovery. High yields have been reported for the amination of similar bromopyridines with morpholine (up to 95%) and chloropyridines with specialized catalysts (up to 94%).
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 5-Iodo-2-(methylthio)pyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-100 | 2-8 | >95% (inferred) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 8-16 | ~95%[1] |
| 5-Chloro-2-(methylthio)pyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110-130 | 16-24 | ~94%[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a research setting. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for 5-halo-2-(methylthio)pyridines.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
5-Halo-2-(methylthio)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 5-halo-2-(methylthio)pyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
5-Halo-2-(methylthio)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Under a positive pressure of inert gas, add the base, followed by the 5-halo-2-(methylthio)pyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow and Decision-Making Process
To further clarify the experimental process and the logical considerations in choosing a starting material, the following diagrams are provided.
Conclusion
The selection of this compound versus its chloro and iodo analogs is a nuanced decision that hinges on a careful balance of cost, reactivity, and the specific requirements of the synthetic route.
-
5-Iodo-2-(methylthio)pyridine is the most reactive of the three, allowing for the mildest reaction conditions, shortest reaction times, and potentially the highest yields. However, its significantly higher cost and lower stability may make it prohibitive for large-scale synthesis unless its superior reactivity is absolutely critical for a particularly challenging transformation.
-
This compound offers a well-balanced compromise between reactivity and cost. It is generally reactive enough for most standard cross-coupling reactions under moderate conditions and is more cost-effective than the iodo derivative. This makes it a workhorse reagent for many applications in both academic and industrial research.
-
5-Chloro-2-(methylthio)pyridine is the most economical option, making it highly attractive for process development and large-scale manufacturing. However, its lower reactivity necessitates more forcing reaction conditions, which may include higher temperatures, longer reaction times, and the use of more expensive and specialized palladium catalysts and ligands. These factors can sometimes offset the initial cost savings of the starting material.
Ultimately, the optimal choice will depend on the specific context of the synthesis. For early-stage research and the synthesis of complex, sensitive molecules where maximizing yield and minimizing side reactions is paramount, the higher reactivity of the bromo or even the iodo derivative may be justified. For later-stage development and cost-driven manufacturing, the development of a robust and efficient protocol using the more economical chloro derivative is often the most prudent long-term strategy. This guide provides the necessary data and frameworks to make an informed decision based on the specific needs of your project.
References
Efficacy of 5-Bromo-2-(methylthio)pyridine Derivatives: A Comparative Guide for Researchers
A detailed analysis of 5-Bromo-2-(methylthio)pyridine derivatives reveals their potential as potent inhibitors of key biological targets, including cyclin-dependent kinase 2 (CDK2) and nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Derivatives of the this compound scaffold have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant activity against various biological targets implicated in diseases ranging from cancer to neurological disorders. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their potency and selectivity. This guide synthesizes available data to offer a comparative perspective on their performance.
Comparative Efficacy Against Biological Targets
| Compound Class | Derivative/Substituent | Biological Target | Efficacy (IC50/Ki) |
| Pyridine/Pyrimidine Derivatives | 2-amino-pyrimidine core | PLK4 | 0.0067 µM (IC50) |
| 5-chlorine-2-amino-pyrimidine | PLK4 | 0.8 nM (IC50) | |
| 2-Arylaminopurines (6-([1,1′-biphenyl]-3-yl) substitution) | CDK2 | 0.044 µM (IC50) | |
| Pyrazolopyridine derivative (Compound 4) | CDK2/cyclin A2 | 0.24 µM (IC50) | |
| Pyrazolopyridine derivative (Compound 11) | CDK2/cyclin A2 | 0.50 µM (IC50) | |
| Pyrazolopyridine derivative (Compound 1) | CDK2/cyclin A2 | 0.57 µM (IC50) | |
| Pyrazolopyridine derivative (Compound 8) | CDK2/cyclin A2 | 0.65 µM (IC50) |
Note: The data presented is for structurally related compounds and is intended to provide a comparative perspective. The absence of a direct head-to-head study of this compound derivatives necessitates this broader analysis.
Key Biological Targets and Signaling Pathways
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[1][2] Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer therapies.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The signaling pathway illustrates the central role of the Cyclin E/CDK2 complex in phosphorylating the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.
Caption: Simplified CDK2 signaling pathway at the G1/S transition of the cell cycle.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3][4] They are implicated in a variety of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. Modulation of nAChR activity can have profound effects on neuronal signaling. The pathway diagram shows the binding of acetylcholine (ACh) leading to channel opening, ion influx, and subsequent downstream signaling cascades involving calcium and various kinases.
Caption: Overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key in vitro assays used to evaluate the efficacy of this compound derivatives.
In Vitro CDK2 Kinase Assay (Luminescence-based)
This assay determines the in vitro inhibitory activity of a compound against the CDK2/Cyclin A complex by measuring the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) control.
-
Add 2 µL of the CDK2/Cyclin A2 enzyme and substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate at room temperature for 60 minutes.
-
Stop Reaction and Detect Signal:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro CDK2 kinase inhibition assay.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand-based)
This competitive binding assay measures the affinity of a test compound for nAChRs by its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)
-
Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)
-
Binding buffer (e.g., PBS with 1 mg/mL BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Test compounds (this compound derivatives)
-
Unlabeled competitor (e.g., nicotine or cytisine) for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter or gamma counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the unlabeled competitor.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent displacement of the radioligand by the test compound at each concentration.
-
Calculate the IC50 value from the dose-response curve and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for the nAChR radioligand binding assay.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 5-Substituted Pyridines: Modern Routes Versus the Traditional 5-Bromo-2-(methylthio)pyridine Approach
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with substituted pyridines forming the core of numerous pharmaceuticals. The synthesis of these vital heterocycles is a field of continuous innovation. This guide provides an objective comparison of emerging synthetic strategies for 5-substituted pyridines against the established method of functionalizing 5-Bromo-2-(methylthio)pyridine through cross-coupling reactions. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable route for their specific needs.
Benchmarking Traditional Cross-Coupling Reactions
This compound serves as a versatile precursor for introducing a variety of substituents at the 5-position via well-established palladium-catalyzed cross-coupling reactions. Below is a summary of typical reaction conditions and yields for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, based on protocols for structurally similar bromopyridines.
Table 1: Performance of Cross-Coupling Reactions with Bromopyridine Substrates
| Coupling Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | 5-Bromo-2-methylpyridin-3-amine[1] |
| Sonogashira Coupling | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 2-24 | 55-98 | 2-Amino-5-bromo-4-methylpyridine |
Emerging Synthetic Routes to 5-Substituted Pyridines
Recent advancements in synthetic methodology have provided novel, efficient, and often more convergent routes to substituted pyridines. These methods can offer advantages in terms of step economy, substrate scope, and milder reaction conditions.
Table 2: Performance of New Synthetic Routes to Substituted Pyridines
| Synthetic Route | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Key Advantages |
| Bohlmann-Rahtz Synthesis (One-Pot) | Enamines, Ethynylketones, Acetic Acid or Amberlyst 15 | 50°C | 65-95 | Milder conditions, single step, good to excellent yields.[2] |
| Bohlmann-Rahtz Synthesis (Flow Chemistry) | Ethyl β-aminocrotonate, Phenylpropynone, Acetic Acid | 120°C, Microwave Flow Reactor | up to 86 | Rapid, continuous processing, high efficiency.[3] |
| C-H Arylation | Pd(OAc)₂, Phosphine Ligand, Base | 110-120°C | up to 94 | Direct functionalization of C-H bonds, avoids pre-functionalized starting materials.[4][5] |
| Synthesis from Imines and Alkynes (C-H Activation) | Rh(I) catalyst, Ligand | One-pot alkenylation/electrocyclization/aromatization | High | High atom economy, convergent synthesis of highly substituted pyridines.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1]
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and potassium phosphate (2.0-2.3 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 85-95°C and stir for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Bohlmann-Rahtz Pyridine Synthesis (One-Pot)
This protocol describes a modified, one-pot Bohlmann-Rahtz synthesis.[2]
-
To a reaction flask, add the enamino ester (1.0 equiv) and the alkynone (1.0-1.1 equiv).
-
Add acetic acid or Amberlyst 15 ion exchange resin as a catalyst.
-
Heat the reaction mixture to 50°C.
-
Stir the reaction until completion, monitoring by TLC.
-
If using Amberlyst 15, filter off the resin upon completion.
-
If using acetic acid, remove it under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted pyridine.
Protocol 3: General Procedure for Palladium-Catalyzed C-H Arylation of Pyridines
This protocol is a general procedure for the direct arylation of pyridine derivatives.[4][5]
-
To a screw-capped test tube, add the pyridine derivative (1.0 equiv), the aryl bromide (1.5 equiv), potassium carbonate (3.0 equiv), and a phosphine ligand (e.g., PPh₃, 10 mol%).
-
Add palladium(II) acetate (10 mol%) to the mixture.
-
Add a suitable solvent, such as N,N-dimethylacetamide (DMA).
-
Seal the tube and heat the reaction mixture to 110-120°C with stirring for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the traditional cross-coupling approach versus a representative modern de novo synthesis of a 5-substituted pyridine.
Caption: Comparison of synthetic workflows.
The diagram above visually contrasts the linear, functional group interconversion approach of traditional cross-coupling with the convergent nature of a modern one-pot synthesis for constructing the pyridine core with the desired substituent in a single step.
Conclusion
The choice between traditional cross-coupling methods and newer synthetic routes for accessing 5-substituted pyridines depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance to reaction conditions.
-
Traditional cross-coupling reactions starting from this compound remain a reliable and powerful strategy, particularly when this specific starting material is readily available and the desired substituent can be introduced via standard coupling protocols.
-
Modern synthetic routes , such as the Bohlmann-Rahtz synthesis, C-H activation, and other multi-component reactions, offer significant advantages in terms of efficiency and convergency. These methods allow for the rapid assembly of complex pyridine structures from simpler, acyclic precursors, often in a single step and under milder conditions. For discovery chemistry and the exploration of novel chemical space, these newer routes can be particularly advantageous.
Researchers and drug development professionals are encouraged to consider the specific goals of their synthetic campaign when selecting a route. For late-stage functionalization or when a specific bromopyridine is a key intermediate, cross-coupling remains highly relevant. For the de novo synthesis of diverse pyridine libraries, the emerging methods offer powerful and efficient alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(methylthio)pyridine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 5-Bromo-2-(methylthio)pyridine, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and can cause significant skin and eye irritation.
Key Safety Information:
| Hazard Classification | Handling and Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Hygiene Measures | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed waste disposal company. This ensures the complete destruction of the compound in a controlled environment.
Experimental Protocol for Waste Preparation and Disposal:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams.
-
Keep the waste in its original, clearly labeled container. If the original container is compromised, transfer the waste to a suitable, sealed, and properly labeled container.
-
Store the waste in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Preparing for Disposal:
-
For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent. This should be done in a fume hood with appropriate ventilation.
-
The choice of solvent should be discussed and approved by the licensed waste disposal company.
-
-
Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and incineration.
-
Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Ensure that all local, regional, and national regulations for hazardous waste disposal are followed. In the United States, this includes adherence to the EPA guidelines under 40 CFR Parts 261.
-
-
Handling Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.
-
Collect the spilled material in a sealed container and label it for disposal.
-
Clean the spill area with a suitable absorbent material.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
Personal protective equipment for handling 5-Bromo-2-(methylthio)pyridine
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-(methylthio)pyridine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical include:
-
Skin Corrosion/Irritation : Causes skin irritation and potentially severe burns upon contact.[1][2]
-
Serious Eye Damage/Irritation : Can cause serious and potentially irreversible eye damage.[1][2]
-
Acute Toxicity : Harmful if swallowed.[1]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust or vapor.[1][3]
In the event of a fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard.[2] | NIOSH (US) or EN 166 (EU) approved.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[1][2] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator is required if dust or aerosols may be generated.[1][2] Work should be conducted in a chemical fume hood. | NIOSH (US) or CEN (EU) approved.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that a chemical fume hood is operational and the work area is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment (e.g., glassware, spatulas) and reagents before you begin.
-
Put on all required PPE as detailed in the table above.
Step 2: Handling
-
Conduct all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Minimize dust generation and accumulation during handling.[5]
Step 3: Post-Handling Decontamination
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE, such as gloves, in a designated hazardous waste container.[1]
Emergency Procedures
First Aid Measures
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][7]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical advice.[1][2][4]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a poison center or doctor.[1][2]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust or vapors.[1][2]
-
Environmental Precautions : Prevent the chemical from entering drains or waterways.[1][2]
-
Containment and Cleaning : For solid spills, carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[1][6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
-
Final Decontamination : Once the material is collected, decontaminate the spill area.
Below is a logical workflow for responding to a chemical spill.
Caption: A logical workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][8] Do not mix with other waste.[1]
-
Disposal Method : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Regulatory Compliance : Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1][2][4] Empty containers should be handled as the product itself.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
